Elastase LasB-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H17F3NO4P |
|---|---|
Molecular Weight |
339.25 g/mol |
IUPAC Name |
[4-methyl-1-oxo-1-[4-(trifluoromethyl)anilino]pentan-2-yl]phosphonic acid |
InChI |
InChI=1S/C13H17F3NO4P/c1-8(2)7-11(22(19,20)21)12(18)17-10-5-3-9(4-6-10)13(14,15)16/h3-6,8,11H,7H2,1-2H3,(H,17,18)(H2,19,20,21) |
InChI Key |
ORECNCXKBPLBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)C(F)(F)F)P(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Elastase LasB-IN-1: A Potent Anti-Virulence Agent Against Pseudomonas aeruginosa
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its arsenal of virulence factors, of which the zinc metalloprotease Elastase B (LasB) is a cornerstone. LasB facilitates tissue invasion, disrupts the host immune response, and is integral to biofilm formation, a key driver of antibiotic resistance. This technical guide details the discovery, synthesis, and biological evaluation of Elastase LasB-IN-1 (also known as compound 4b), a highly potent and selective phosphonate-based inhibitor of LasB. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways, positioning LasB-IN-1 as a promising candidate for anti-virulence therapy to be used in conjunction with conventional antibiotics.
Introduction: The Role of LasB in P. aeruginosa Pathogenesis
Pseudomonas aeruginosa elastase, LasB, is a secreted zinc metalloprotease that plays a critical role in the bacterium's ability to cause disease.[1][2] Its enzymatic activity targets a broad range of host proteins, including elastin, collagen, and components of the immune system, leading to significant tissue damage and immune evasion.[3][4] Furthermore, LasB is implicated in the proteolytic activation of the pro-inflammatory cytokine interleukin-1β (IL-1β), exacerbating inflammation at the site of infection.[5][6] The enzyme is also crucial for the formation of biofilms, structured communities of bacteria that exhibit high levels of resistance to antibiotics and host immune defenses.[1] The multifaceted role of LasB in virulence makes it an attractive target for the development of novel anti-infective therapies that aim to disarm the pathogen rather than kill it, thereby reducing the selective pressure for the development of resistance.[1][7]
Discovery of this compound (Compound 4b)
This compound (Compound 4b) was identified through a structure-based drug design campaign aimed at discovering potent and selective inhibitors of LasB.[8] Initial efforts focused on thiol-based inhibitors, which, while potent, suffered from poor chemical stability.[9] A systematic exploration of different zinc-binding groups (ZBGs) led to the identification of phosphonic acids as a promising class of inhibitors with improved stability and excellent in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[7][10] Compound 4b, a phosphonate derivative, emerged as a lead candidate with a remarkable inhibitory potency against LasB.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Compound 4b) and related compounds.
Table 1: In Vitro Inhibitory Activity of Selected LasB Inhibitors [8]
| Compound | Zinc-Binding Group | LasB IC50 (nM) |
| This compound (4b) | Phosphonic Acid | 76 |
| Thiol analogue (1) | Thiol | >1000 |
| Hydroxamic acid analogue (3g) | Hydroxamic Acid | 14 |
| Phosphonic acid analogue (4a) | Phosphonic Acid | 51 |
Table 2: Pharmacokinetic Parameters of this compound (4b) in Mice [10]
| Administration Route | Dose | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Lung Penetration |
| Intravenous (IV) | 10 mg/kg | - | 6.5 | 517.1 (plasma) | 5.22% |
| Intratracheal (IT) | 0.25 mg/kg | - | - | >5000 (BALF) | - |
Table 3: In Vivo Efficacy of this compound (4b) in a Murine Lung Infection Model [10]
| Treatment Group | Bacterial Burden (CFU/lung) |
| Vehicle | ~10^7 |
| Levofloxacin (25 mg/kg) | ~10^5 |
| LasB-IN-1 (4b) (10 mg/kg) + Levofloxacin (25 mg/kg) | <10^4 (below stasis) |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the evaluation of this compound.
Synthesis of this compound (Compound 4b)
The synthesis of this compound (Compound 4b) is based on the procedures outlined by Konstantinović et al. (2023).[11] The general procedure for the synthesis of the diethyl phosphonate derivatives involves the reaction of an N-aryl-2-halo-2-alkylacetamide derivative with triethyl phosphite. The final phosphonic acid is obtained by subsequent deprotection. For the specific, detailed synthesis steps for compound 4b, please refer to the supporting information of the cited publication.[1][2]
LasB Inhibition Assay (FRET-based)
This assay measures the inhibition of LasB activity using a fluorogenic substrate.[8][12]
-
Reagents and Materials:
-
Purified P. aeruginosa LasB
-
Fluorogenic substrate: 2-Aminobenzoyl-Ala-Gly-Leu-Ala-4-Nitrobenzylamide
-
Assay Buffer: 50 mM Tris, pH 7.2, 2.5 mM CaCl2, 0.075% Pluronic F-127, 5% DMSO
-
Test compounds (e.g., LasB-IN-1) dissolved in DMSO
-
384-well black microtiter plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add 25 µL of the test compound solution.
-
Add 12.5 µL of the LasB enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 12.5 µL of the fluorogenic substrate solution (final concentration 150 µM).
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 415 nm) every 2 minutes for 30 minutes at 37°C.
-
Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Biofilm Formation Inhibition Assay
This assay assesses the ability of an inhibitor to prevent the formation of P. aeruginosa biofilms.[3][4][13]
-
Reagents and Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Test compounds
-
96-well microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
-
Procedure:
-
Grow an overnight culture of P. aeruginosa in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate statically at 37°C for 24 hours.
-
Carefully discard the planktonic cells and wash the wells gently with PBS.
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to dry.
-
Solubilize the stained biofilm with 125 µL of 30% acetic acid.
-
Measure the absorbance at 550 nm using a microplate reader.
-
In Vivo Efficacy in a Murine Neutropenic Lung Infection Model
This protocol evaluates the in vivo efficacy of LasB-IN-1 in a mouse model of lung infection.[8][9][10]
-
Animals and Materials:
-
Female C57Bl/6 mice
-
P. aeruginosa strain (e.g., DSM-1117)
-
Test compounds (LasB-IN-1) and antibiotic (e.g., levofloxacin)
-
Cyclophosphamide for inducing neutropenia
-
Anesthesia
-
-
Procedure:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.
-
Four days later, infect the mice intranasally with a sublethal dose of P. aeruginosa.
-
At 1 and 4 hours post-infection, administer the test compounds (e.g., LasB-IN-1 via intravenous injection) and/or antibiotic.
-
At 24 hours post-infection, euthanize the mice.
-
Harvest the lungs, homogenize, and perform serial dilutions for colony-forming unit (CFU) enumeration on agar plates.
-
Compare the bacterial burden in the lungs of treated groups to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving LasB and the experimental workflow for inhibitor screening.
Caption: The central role of Elastase LasB in P. aeruginosa virulence and its inhibition by LasB-IN-1.
Caption: A streamlined workflow for the discovery and development of LasB inhibitors.
Conclusion
This compound (Compound 4b) represents a significant advancement in the pursuit of novel anti-virulence therapies against P. aeruginosa. Its high potency, selectivity, and favorable pharmacokinetic profile, coupled with demonstrated in vivo efficacy, underscore its potential as an adjunctive therapy to enhance the efficacy of existing antibiotics. By neutralizing a key virulence factor, LasB-IN-1 offers a strategy to mitigate the pathogenic impact of P. aeruginosa and combat the growing threat of antibiotic resistance. Further clinical development of this and similar compounds is warranted to translate these promising preclinical findings into tangible benefits for patients suffering from severe P. aeruginosa infections.
References
- 1. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidic Phosphonates: Potent Inhibitors of Pseudomonas aeruginosa Elastase B Showing Efficacy in a Murine Keratitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pseudomonas aeruginosa lasB1 mutants produce an elastase, substituted at active-site His-223, that is defective in activity, processing, and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
Unraveling the Anti-Virulence Strategy of Elastase LasB-IN-1: A Technical Guide
For Immediate Release
A Deep Dive into the Mechanism of a Novel Pseudomonas aeruginosa Virulence Inhibitor
This technical guide provides an in-depth analysis of the mechanism of action of Elastase LasB-IN-1, a potent inhibitor of the Pseudomonas aeruginosa LasB elastase. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-infective therapies.
Core Mechanism of Action
This compound, identified as compound 5f in the primary literature, is a novel ligustilide derivative that demonstrates a multi-pronged approach to mitigating Pseudomonas aeruginosa virulence. Its primary mechanism involves the direct inhibition of LasB, a key metalloprotease responsible for tissue damage and immune evasion during infections. Beyond direct enzyme inhibition, LasB-IN-1 also interferes with the bacterial quorum sensing (QS) system, which regulates the expression of a wide array of virulence factors, including LasB itself and biofilm formation.
Furthermore, LasB-IN-1 exhibits potent anti-inflammatory properties by downregulating key signaling pathways in host cells, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This dual action of targeting bacterial virulence and modulating the host inflammatory response positions LasB-IN-1 as a promising candidate for a novel anti-infective therapy.
Quantitative Data Summary
The inhibitory activities of this compound (compound 5f) have been quantified through various in vitro assays. The key findings are summarized in the table below.
| Parameter | Target/Process | Cell Line/Strain | IC50 Value | Citation |
| LasB Inhibition | LasB-gfp | P. aeruginosa | 8.7 µM | [1] |
| Elastase Biosynthesis Inhibition | Elastase Production | P. aeruginosa PAO1 | 7.3 µM | |
| Biofilm Formation Inhibition | Biofilm Formation | P. aeruginosa PAO1 | 7.4 µM | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound.
LasB Elastase Activity Assay
The inhibitory effect of LasB-IN-1 on LasB elastase activity is determined using a fluorogenic substrate assay.
Principle: The assay measures the cleavage of a specific fluorogenic peptide substrate by LasB elastase. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
Protocol:
-
Reagents and Materials:
-
Purified P. aeruginosa LasB elastase
-
Fluorogenic substrate (e.g., EnzChek® Elastase Assay Kit)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of the 96-well microplate, add the assay buffer, the test compound at various concentrations, and a fixed concentration of purified LasB elastase. Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm) over a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Pseudomonas aeruginosa Biofilm Formation Assay
The effect of LasB-IN-1 on biofilm formation is assessed using a crystal violet staining method in a microtiter plate format.
Principle: This assay quantifies the amount of biofilm produced by P. aeruginosa on a solid surface. Crystal violet stains the bacterial cells and the extracellular matrix of the biofilm, and the amount of retained stain is proportional to the biofilm biomass.
Protocol:
-
Reagents and Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Test compound (this compound) and vehicle control
-
96-well flat-bottom microtiter plate (tissue culture treated)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.
-
Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.05.
-
Add the diluted bacterial culture to the wells of the 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully discard the planktonic culture from the wells.
-
Gently wash the wells three times with PBS to remove non-adherent bacteria.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the percent inhibition of biofilm formation for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a generalized workflow for its evaluation.
Figure 1: Mechanism of Action of this compound.
References
Probing the Structure-Activity Relationship of Elastase LasB Inhibitors: A Technical Guide
For Immediate Release
This whitepaper provides a comprehensive technical overview of the structure-activity relationship (SAR) for inhibitors of Pseudomonas aeruginosa Elastase B (LasB), a critical virulence factor. Targeting LasB represents a promising anti-virulence strategy to combat difficult-to-treat infections. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents.
Introduction to Elastase LasB
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to antibiotics. A key component of its arsenal is the zinc metalloprotease, Elastase B (LasB), also known as pseudolysin.[1][2] This secreted enzyme plays a pivotal role in the pathogenesis of P. aeruginosa infections by degrading host tissue components, including elastin, collagen, and immunoglobulins, thereby facilitating bacterial invasion and evading the host immune response.[1][3][4] Furthermore, LasB is implicated in the activation of pro-inflammatory cytokines, such as pro-IL-1β, contributing to the destructive inflammatory cycle observed in chronic infections.[5][6] Given its extracellular location and central role in virulence, LasB is an attractive target for the development of "pathoblockers" – agents that disarm the bacterium without exerting direct bactericidal pressure, potentially reducing the likelihood of resistance development.[2][3][7]
Core Scaffold: α-Substituted Mercaptoacetamides and Analogs
A significant body of research has focused on α-substituted mercaptoacetamides as a promising scaffold for LasB inhibition. These compounds typically feature a zinc-binding group (ZBG), a core structure, and various substituents that can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for a series of LasB inhibitors based on the mercaptoacetamide and related scaffolds.
Table 1: Inhibitory Activity of α-Benzyl-N-aryl Mercaptoacetamide Derivatives [8]
| Compound | Substituent (N-aryl) | IC50 (µM) vs. LasB |
| 3 | 4-methyl | 0.48 ± 0.04 |
| 4 | Unsubstituted | 5.8 ± 0.5 |
| 12 | 4-nitro | > 50 |
| 13 | 4-methoxy | 2.5 ± 0.2 |
| 23 | 4-hydroxy | 1.2 ± 0.1 |
Table 2: Inhibitory Activity of Analogs with Modified Zinc-Binding Groups [7][9]
| Compound | Zinc-Binding Group (ZBG) | IC50 (nM) vs. LasB |
| 1 (thiol) | Thiol | ~400 |
| 3g | Hydroxamic acid | 14 ± 1 |
| 4a | Phosphonic acid | 51 ± 7 |
| 4b (Elastase LasB-IN-1) | Phosphonic acid | 76 |
| 3i | Sulfonic acid | > 20,000 |
| 3l | Triazole | > 20,000 |
| 3m | Triazole | > 20,000 |
Table 3: Inhibitory Activities of Substituted and Quaternized Indane Analogues [1][5]
| Compound | R Group | IC50 (µM) vs. LasB |
| 12 | H | 0.015 |
| 16 | 6-F | 0.008 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of LasB inhibitors are provided below.
LasB Inhibition Assay (Fluorogenic Peptide Substrate)
This assay measures the ability of a compound to inhibit the proteolytic activity of purified LasB using a specific fluorogenic substrate.
Materials:
-
Purified LasB enzyme
-
Fluorogenic peptide substrate: 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide (Abz-AGLA-Nba)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM CaCl2
-
Test compounds
-
Microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microtiter plate, add 1 ng of purified LasB enzyme to each well.
-
Add the test compounds at various concentrations to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Abz-AGLA-Nba to each well.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore). The cleavage of the peptide by LasB separates the fluorescent donor from the quenching acceptor, resulting in an increased signal.[10]
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of LasB activity, by plotting the reaction rates against the inhibitor concentrations.[5]
Cellular Cytotoxicity Assay
This assay evaluates the toxicity of the LasB inhibitors on human cell lines to assess their suitability for therapeutic use.
Materials:
-
Human lung adenocarcinoma cell line (A549) or other relevant cell lines.
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics).
-
P. aeruginosa culture supernatants (from wild-type and ΔlasB strains).
-
Test compounds.
-
MTT or other viability reagents.
-
Microplate reader (absorbance).
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare dilutions of the test compounds.
-
Treat the cells with the test compounds in the presence or absence of P. aeruginosa culture supernatant.[11]
-
Incubate for a specified period (e.g., 24-48 hours).
-
Assess cell viability using a standard method such as the MTT assay. This involves adding the MTT reagent, which is converted to a colored formazan product by viable cells, followed by solubilization and measurement of absorbance.[11]
-
Compare the viability of cells treated with the compounds to untreated controls to determine the cytotoxic effects.
In Vitro Host Protein Degradation Assay
This assay confirms the ability of inhibitors to protect host proteins from degradation by LasB.
Materials:
-
Purified LasB enzyme.
-
Host protein substrates (e.g., Immunoglobulin G (IgG), elastin, pro-IL-1β).[3][5]
-
Test compounds.
-
Incubation buffer.
-
SDS-PAGE analysis equipment.
Procedure:
-
Incubate the host protein substrate with purified LasB in the presence and absence of various concentrations of the test inhibitor.
-
The incubation is typically carried out at 37°C for a duration sufficient to observe degradation in the no-inhibitor control (e.g., 1 hour).[3]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE.
-
Visualize the protein bands by staining (e.g., Coomassie Blue). Inhibition is observed as a reduction in the appearance of degradation products or the preservation of the intact substrate band.[5]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of LasB virulence and the workflow for inhibitor evaluation.
Caption: The role of secreted LasB in host tissue degradation and inflammation.
Caption: A typical workflow for the discovery and evaluation of LasB inhibitors.
Conclusion
The development of potent and selective inhibitors of Elastase LasB, such as the phosphonic acid derivative this compound (compound 4b), holds significant promise for the treatment of P. aeruginosa infections.[7][12] The structure-activity relationships explored herein provide a rational basis for the design of next-generation LasB inhibitors with improved drug-like properties. By targeting a key virulence factor, these inhibitors offer a complementary approach to traditional antibiotics, with the potential to mitigate host tissue damage and inflammation, thereby improving patient outcomes. Further research into the in vivo efficacy and safety of these compounds is warranted to translate these promising findings into clinical applications.
References
- 1. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Pseudomonas aeruginosa protease LasB directly activates IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-Based Design of α-Substituted Mercaptoacetamides as Inhibitors of the Virulence Factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Pseudomonas aeruginosa LasB Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of Pseudomonas aeruginosa elastase B (LasB), a key virulence factor. This document details the known substrates of LasB, the experimental protocols used to identify them, and the regulatory pathways that control LasB expression. The information presented here is intended to support research and development efforts targeting this important enzyme for novel anti-infective therapies.
Introduction to LasB Elastase
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its pathogenicity is, in large part, attributable to the secretion of a battery of virulence factors, among which the zinc metalloprotease LasB elastase (also known as pseudolysin) is a major contributor. LasB is a broad-spectrum protease that plays a critical role in the degradation of host tissues, evasion of the immune system, and biofilm formation.[1][2] Its ability to cleave a wide range of host and bacterial proteins underscores its significance in the pathogenesis of P. aeruginosa infections.[2] Understanding the substrate specificity of LasB is paramount for the development of targeted inhibitors that can disarm this key virulence factor.
Regulation of LasB Expression
The expression of the lasB gene is tightly regulated by a complex network of signaling pathways, with the quorum sensing (QS) system playing a central role. The hierarchical QS network in P. aeruginosa consists of at least two interconnected systems: the las and rhl systems.
The las system is orchestrated by the transcriptional regulator LasR and its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). At a threshold concentration, 3O-C12-HSL binds to and activates LasR, which in turn binds to specific DNA sequences known as las boxes located in the promoter regions of target genes, including lasB, to activate their transcription.[3] The rhl system, composed of the regulator RhlR and its autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), also contributes to the regulation of lasB. The las system positively regulates the rhl system, creating a cascade that ensures a coordinated expression of virulence factors.
Beyond quorum sensing, environmental cues such as iron and zinc concentrations have also been shown to modulate LasB expression at the post-transcriptional level. This intricate regulatory network allows P. aeruginosa to fine-tune the production of LasB in response to its environment and population density, ensuring its availability at critical stages of infection.
LasB Substrate Specificity
LasB exhibits a broad substrate specificity, enabling it to degrade a diverse array of proteins. This broad activity is central to its role in virulence, allowing it to dismantle host tissue structures and interfere with immune responses. LasB generally demonstrates a preference for cleaving peptide bonds on the N-terminal side of bulky hydrophobic amino acid residues.[4]
Known Protein Substrates and Cleavage Sites
LasB has been shown to cleave a variety of host and bacterial proteins. A summary of some key substrates and their identified cleavage sites is presented in Table 1.
| Substrate | Cleavage Site(s) | Reference(s) |
| Urokinase-type Plasminogen Activator Receptor (uPAR) | Ala⁸⁴-Val⁸⁵, Thr⁸⁶-Tyr⁸⁷, Gln²⁷⁹-Tyr²⁸⁰ | [5] |
| Apolipoprotein A-I | Multiple sites, leading to degradation | |
| Elastin | Degraded | [2] |
| Collagen (Types I, III, IV) | Degraded | [2] |
| Fibronectin | Degraded | [4] |
| Immunoglobulin G (IgG) | Degraded | [2] |
| Immunoglobulin A (IgA) | Degraded | [4] |
| Cytokines (e.g., TNF-α, IL-2) | Inactivated | |
| Antimicrobial Peptides | Degraded | [2] |
| Flagellin | Degraded | [1] |
Table 1: Known protein substrates of P. aeruginosa LasB and identified cleavage sites.
Quantitative Analysis of Substrate Specificity
| Substrate | kcat/Km (mM⁻¹s⁻¹) | Reference(s) |
| Z-Ala-Ala-Phe-Ala-NH₂ | 8600 | [6] |
| Abz-Ala-Gly-Leu-Ala-Nba | Not explicitly stated, but used for kinetic screening | [7] |
Table 2: Quantitative kinetic data for selected LasB substrates.
Experimental Protocols for Determining LasB Substrate Specificity
A variety of experimental techniques can be employed to identify and characterize LasB substrates. This section provides detailed methodologies for three key approaches: FRET-based assays, mass spectrometry-based substrate identification, and phage display.
FRET-Based Assay for LasB Activity
Fluorescence Resonance Energy Transfer (FRET) assays are a sensitive and continuous method for measuring protease activity. They utilize a peptide substrate containing a fluorescent donor and a quencher molecule. Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in fluorescence.
Materials:
-
Purified LasB enzyme
-
FRET peptide substrate (e.g., Abz-Ala-Gly-Leu-Ala-Nba)
-
Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.2)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Reconstitute the FRET peptide substrate in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the purified LasB to the desired working concentration in assay buffer.
-
-
Set up the Assay:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add varying concentrations of the FRET peptide substrate to the wells.
-
To initiate the reaction, add the diluted LasB enzyme to each well. Include control wells without the enzyme to measure background fluorescence.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity at regular intervals over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Subtract the background fluorescence from the experimental readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.
-
Mass Spectrometry-Based Identification of Cleavage Sites
Mass spectrometry (MS) is a powerful tool for identifying the precise cleavage sites of a protease within a protein substrate.
Materials:
-
Purified LasB enzyme
-
Protein substrate of interest
-
Reaction buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.2)
-
SDS-PAGE equipment and reagents
-
In-gel digestion kit (containing trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Proteolytic Digestion:
-
Incubate the protein substrate with purified LasB in the reaction buffer for a defined period at 37°C. Include a control sample without LasB.
-
-
Separation of Cleavage Fragments:
-
Separate the reaction products by SDS-PAGE. Cleavage of the substrate will result in the appearance of new, smaller protein bands.
-
-
In-Gel Digestion:
-
Excise the protein bands of interest (both the intact substrate and the cleavage fragments) from the gel.
-
Perform in-gel digestion with trypsin to generate smaller peptides suitable for MS analysis.
-
-
LC-MS/MS Analysis:
-
Extract the tryptic peptides and analyze them by LC-MS/MS. The mass spectrometer will determine the mass-to-charge ratio of the peptides and fragment them to obtain sequence information.
-
-
Data Analysis and Cleavage Site Identification:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides from the protein sequence.
-
Compare the peptide profiles of the LasB-treated and control samples. Peptides that are unique to the LasB-treated sample and correspond to the N- or C-termini of the cleavage fragments will reveal the exact cleavage site.
-
Phage Display for Substrate Specificity Profiling
Phage display is a high-throughput technique used to determine the substrate specificity of a protease by screening a large library of peptides displayed on the surface of bacteriophages.[5][6][8][9][10]
Materials:
-
Phage display peptide library
-
Purified LasB enzyme
-
Streptavidin-coated magnetic beads
-
Biotinylated antibody against a phage coat protein (e.g., anti-M13)
-
E. coli host strain for phage amplification
-
DNA sequencing reagents and equipment
Protocol:
-
Library Immobilization:
-
Incubate the phage display library with a biotinylated antibody that binds to a phage coat protein.
-
Capture the phage-antibody complexes on streptavidin-coated magnetic beads. Wash the beads to remove unbound phage.
-
-
Proteolytic Selection:
-
Incubate the immobilized phage library with purified LasB. The enzyme will cleave specific peptide substrates, releasing the corresponding phage into the supernatant.
-
Collect the supernatant containing the released phage.
-
-
Phage Amplification:
-
Infect a suitable E. coli host strain with the released phage and amplify them.
-
-
Iterative Selection:
-
Repeat the selection and amplification steps for several rounds to enrich for phage displaying peptides that are efficiently cleaved by LasB.
-
-
Sequence Analysis:
-
Isolate individual phage clones from the enriched population and sequence their peptide-encoding DNA inserts.
-
-
Consensus Motif Identification:
-
Align the sequences of the cleaved peptides to identify consensus motifs that represent the preferred cleavage sites for LasB.
-
Logical Relationships in LasB Substrate Preference
The substrate preference of LasB can be conceptualized as a hierarchical set of criteria. At the broadest level, LasB targets a wide range of proteins, contributing to its role as a key virulence factor. Within this broad specificity, there is a clear preference for cleavage at sites with hydrophobic residues. Further refinement of this preference can be observed with specific peptide sequences, where the surrounding amino acids influence the efficiency of cleavage, as evidenced by quantitative kinetic data.
Conclusion
Pseudomonas aeruginosa LasB is a critical virulence factor with a broad substrate specificity that is central to its pathogenic mechanism. A detailed understanding of its substrate preferences, the regulatory networks that control its expression, and the experimental methods to probe its activity is essential for the development of novel anti-virulence strategies. This technical guide provides a foundational resource for researchers and drug development professionals working to combat the threat of P. aeruginosa infections by targeting this key enzyme. The continued elucidation of LasB's substrate repertoire and the development of potent and specific inhibitors hold great promise for the future of anti-infective therapy.
References
- 1. The LasB Elastase of Pseudomonas aeruginosa Acts in Concert with Alkaline Protease AprA To Prevent Flagellin-Mediated Immune Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Proteome-derived Peptide Libraries to Study the Substrate Specificity Profiles of Carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phage display substrate: a blind method for determining protease specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Substrate Phage Display for Protease Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Phage Display Substrate: A Blind Method for Determining Protease Specificity | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
The Effect of Elastase LasB Inhibition on Host-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Pseudomonas aeruginosa elastase LasB in host-pathogen interactions and the therapeutic potential of its inhibition. We will delve into the molecular mechanisms of LasB-mediated virulence, the impact of inhibitors on cellular and animal models of infection, and detailed experimental protocols for studying these interactions.
Introduction: Pseudomonas aeruginosa and the Virulence Factor LasB
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for causing severe and often life-threatening infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] Its pathogenicity is attributed to a wide array of virulence factors, with the secreted zinc metalloprotease, elastase LasB (also known as pseudolysin), being one of the most significant.[1][2] LasB is a major contributor to the bacterium's ability to colonize, persist, and cause extensive tissue damage.[2][3] It is a key player in the intricate interplay between the pathogen and its host, making it an attractive target for the development of novel anti-virulence therapies.[2][4]
The Role of LasB in Host-Pathogen Interactions
LasB exerts its detrimental effects through a dual strategy: direct degradation of host tissues and modulation of the host immune response.
2.1. Tissue Degradation and Invasion:
LasB has a broad substrate specificity, enabling it to degrade a variety of host proteins that are crucial for maintaining tissue integrity.[1] These include:
-
Extracellular Matrix Components: Elastin, collagen, fibronectin, and laminin are all susceptible to LasB-mediated proteolysis.[4][5] This degradation facilitates bacterial invasion and dissemination.
-
Host Defense Proteins: LasB can cleave and inactivate immunoglobulins, complement components, and cytokines, thereby crippling the host's immune defenses.[2][5]
2.2. Immune System Modulation:
Beyond direct degradation, LasB actively manipulates the host's immune response to favor the pathogen. It can:
-
Activate Pro-inflammatory Pathways: LasB can directly activate pro-inflammatory cytokines like IL-1β, leading to a robust and often damaging inflammatory response.[6][7] This can result in significant tissue damage and contribute to the pathology of acute lung injury.[6]
-
Suppress Innate Immunity: Paradoxically, LasB can also suppress innate immune signaling pathways. For instance, it has been shown to cleave death domains of innate immune adaptors like MyD88, thereby dampening the host's ability to clear the infection.[8]
-
Impair Alveolar Macrophage Function: LasB can subvert the activity of alveolar macrophages, the first line of defense in the lungs, by interfering with their bacterial killing mechanisms.[9][10]
Elastase LasB Inhibitors: A Novel Anti-Virulence Strategy
Given the central role of LasB in P. aeruginosa pathogenesis, its inhibition presents a promising therapeutic strategy. Unlike traditional antibiotics that aim to kill the bacteria, LasB inhibitors act as "pathoblockers," disarming the pathogen without exerting selective pressure that can lead to resistance.[2][11] Several classes of LasB inhibitors have been developed and shown to be effective in preclinical models.
Quantitative Data on LasB Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of various LasB inhibitors discussed in the literature.
Table 1: In Vitro Potency of Selected LasB Inhibitors
| Inhibitor Class | Specific Compound | IC50 (nM) | Ki (nM) | Reference(s) |
| Phosphonates | 4a | 51 ± 7 | - | [12] |
| 4b | - | - | [12] | |
| Hydroxamates | 3g | 14 ± 1 | - | [12] |
| Thiol-based | N-mercaptoacetyl-Phe-Tyr-amide | - | 41 | [2] |
| Indane Carboxylates | Compound 12 | - | 35 | [3] |
| Compound 16 | - | 32 | [3] | |
| Phendione-based | Cu-phendione | - | - | [4] |
Table 2: Efficacy of LasB Inhibitors in Cellular and Animal Models
| Inhibitor | Model System | Outcome | Reference(s) |
| Phosphonate (4b) | A549 lung cells | Maintained cell viability in the presence of P. aeruginosa supernatant. | [12] |
| Murine neutropenic lung infection | Reduced bacterial load in combination with levofloxacin. | [12] | |
| Phendione-based compounds | A549 lung cells | Protected epithelial cells from LasB-induced cytotoxicity. | [4] |
| Galleria mellonella larvae | Increased survival after challenge with purified LasB. | [4] | |
| Indane Carboxylates (12 & 16) | Macrophage infection model | Inhibited LasB-mediated IL-1β activation. | [3] |
| Mouse lung infection model | Reduced bacterial numbers at 24 hours post-infection. | [1][3] |
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways Modulated by LasB
The following diagram illustrates the dual role of LasB in modulating host inflammatory pathways.
References
- 1. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]
- 5. Dual inhibitors of Pseudomonas aeruginosa virulence factors LecA and LasB - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02703E [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The Pseudomonas aeruginosa protease LasB directly activates IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pseudomonas aeruginosa LasB Subverts Alveolar Macrophage Activity by Interfering With Bacterial Killing Through Downregulation of Innate Immune Defense, Reactive Oxygen Species Generation, and Complement Activation [frontiersin.org]
- 10. Pseudomonas aeruginosa LasB Subverts Alveolar Macrophage Activity by Interfering With Bacterial Killing Through Downregulation of Innate Immune Defense, Reactive Oxygen Species Generation, and Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Characterization of Novel LasB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the initial characterization of novel inhibitors targeting Pseudomonas aeruginosa elastase B (LasB), a critical virulence factor. The content herein is designed to equip researchers with the necessary information to design, execute, and interpret experiments aimed at identifying and validating new anti-virulence agents.
Introduction: The Role of LasB in P. aeruginosa Pathogenesis
Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] Its pathogenicity is driven by an extensive array of virulence factors, among which the zinc metalloprotease LasB is paramount.[1][2] LasB contributes significantly to tissue damage and immune evasion by degrading crucial components of the host's extracellular matrix, such as elastin and collagen, as well as elements of the immune system, including immunoglobulins and cytokines.[1][3][4]
Targeting virulence factors like LasB represents a promising therapeutic strategy. Unlike traditional antibiotics that aim to kill bacteria or halt their growth, anti-virulence agents, or "pathoblockers," disarm the pathogen, rendering it less harmful. This approach is thought to exert less selective pressure for the development of resistance.[3][5] Given its extracellular location, LasB is an especially attractive target, as inhibitors do not need to penetrate the bacterium's complex cell wall.[5]
Quantitative Data on Novel LasB Inhibitors
The development of effective LasB inhibitors has explored various chemical scaffolds, with a focus on moieties that can effectively chelate the active site zinc ion.[1][6] Below are summary tables of quantitative data for several classes of novel LasB inhibitors.
Table 1: In Vitro Inhibition of LasB by Novel Compound Classes
| Compound Class | Representative Compound | Zinc-Binding Group (ZBG) | IC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|---|---|
| N-aryl-mercaptoacetamides | Thiol 1 | Thiol | - | - | [6] |
| Hydroxamates | 3g | Hydroxamic Acid | 14 ± 1 | - | [6] |
| Phosphonates | 4a | Phosphonic Acid | 51 ± 7 | - | [6] |
| Phosphonates | 4b | Phosphonic Acid | - | - | [6] |
| N-mercaptoacetyl-dipeptides | HS-CH2-CO-Phe-Tyr-NH2 | Thiol | - | 41 | [3] |
| Phendione-based | Cu-phendione | 1,10-phenanthroline | - | 90 | [1] |
| N-benzyloxy-amino acid hydroxamates | Compound 12 | Hydroxamic Acid | - | 920 |[7] |
Table 2: ADMET Profiling of Selected LasB Inhibitors
| Compound | Cytotoxicity (A549 cells, % at 100 µM) | Kinetic Solubility (µM) | Reference |
|---|---|---|---|
| 3g (Hydroxamate) | 48 | >200 | [6] |
| 4a (Phosphonate) | <10 | >200 | [6] |
| 4b (Phosphonate) | <10 | >200 |[6] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the characterization of enzyme inhibitors. The following sections describe key experimental protocols.
In Vitro LasB Inhibition Assay (Fluorogenic Peptide Substrate)
This assay quantifies the enzymatic activity of purified LasB by measuring the cleavage of a specific fluorogenic peptide substrate.
Principle: The assay utilizes an internally quenched peptide substrate, such as 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide (Abz-AGLA-Nba).[8][9] In its intact form, the fluorescence of the donor group (Abz) is quenched by the nearby acceptor group (Nba). Upon cleavage by LasB, the fluorophore is separated from the quencher, resulting in a detectable increase in fluorescence that is directly proportional to enzyme activity.[9]
Methodology:
-
Reagents: Purified LasB enzyme, fluorogenic substrate (e.g., Abz-AGLA-Nba), assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 2.5 mM CaCl2), test inhibitors dissolved in DMSO.[8]
-
Procedure: a. Prepare a dilution series of the test inhibitor in the assay buffer. b. In a 96-well microplate, add purified LasB enzyme (e.g., 1 ng/well) to each well.[8] c. Add the inhibitor dilutions to the wells. Include positive (enzyme + substrate, no inhibitor) and negative (substrate only) controls. d. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). e. Initiate the reaction by adding the fluorogenic substrate to all wells. f. Monitor the increase in fluorescence over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 315 nm excitation, 430 nm emission).[8]
-
Data Analysis: a. Calculate the rate of substrate hydrolysis (reaction velocity) from the linear phase of the fluorescence curve. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve. For mechanism of inhibition studies, measure hydrolysis rates at varying substrate and inhibitor concentrations to determine the inhibition constant (Ki) via Dixon plot analysis.[8]
Cell-Based Cytotoxicity and LasB Activity Assay
This assay assesses the ability of inhibitors to protect human cells from the cytotoxic effects of LasB present in P. aeruginosa culture supernatants.
Principle: P. aeruginosa secretes LasB into its culture medium. When this culture supernatant is applied to a monolayer of human cells, such as the lung adenocarcinoma cell line A549, LasB degrades matrix proteins, leading to cell rounding, detachment, and death.[1][5] A successful inhibitor will neutralize LasB activity in the supernatant and preserve cell viability.
Methodology:
-
Cell Culture: Culture A549 human lung epithelial cells to confluence in 96-well plates.[1]
-
Supernatant Preparation: Grow P. aeruginosa (e.g., strain PAO1 or PA14) in liquid medium (e.g., LB) for 24 hours at 37°C.[8] Pellet the bacteria by centrifugation and collect the cell-free supernatant by filtration.
-
Procedure: a. Prepare dilutions of the test inhibitor. b. Pre-incubate the bacterial supernatant with the inhibitor dilutions for 1 hour at 37°C.[1] c. Remove the culture medium from the A549 cells and add the inhibitor-treated supernatant. d. Incubate the cells for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 atmosphere.[1] e. Assess cell viability using a standard method, such as the MTT assay or a commercial viability reagent (e.g., CellTiter-Glo).
-
Data Analysis: a. Normalize the viability data to untreated control cells (100% viability) and cells treated with supernatant alone (0% protection). b. Plot cell viability against inhibitor concentration to determine the protective effect.
In Vivo Efficacy Model: Galleria mellonella Infection
The G. mellonella (greater wax moth larvae) model is a simple, high-throughput in vivo system to assess the efficacy of antimicrobial compounds.
Principle: G. mellonella larvae have an innate immune system with some structural and functional similarities to that of vertebrates. They are susceptible to infection by P. aeruginosa. The survival of infected larvae can be used as a readout for the efficacy of a therapeutic agent.[6]
Methodology:
-
Inoculum Preparation: Grow P. aeruginosa to a specific optical density and dilute to the desired concentration (CFU/mL).
-
Inhibitor and Antibiotic Preparation: Dissolve the LasB inhibitor and a standard-of-care antibiotic (e.g., tobramycin) in an appropriate solvent.[6]
-
Procedure: a. Randomly assign larvae to different treatment groups (e.g., PBS control, bacteria only, bacteria + inhibitor, bacteria + antibiotic, bacteria + inhibitor + antibiotic). b. Inject a defined volume of the bacterial inoculum into each larva via the last left proleg. c. At a specified time post-infection, inject the therapeutic agents. d. Incubate the larvae at 37°C and monitor survival at regular intervals (e.g., every 24 hours) for several days.
-
Data Analysis: a. Record the number of surviving larvae in each group at each time point. b. Generate Kaplan-Meier survival curves for each treatment group. c. Use statistical tests (e.g., log-rank test) to determine if there are significant differences in survival between the treatment groups.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: A typical workflow for the screening and characterization of novel LasB inhibitors.
LasB is secreted via the Type II Secretion System (T2SS) and undergoes a proteolytic activation cascade that also involves other proteases like LasA.[10]
Caption: The secretion pathway and proteolytic activation cascade of LasB.
LasB directly contributes to inflammation by activating host signaling molecules, such as Interleukin-1β (IL-1β).[11][12]
Caption: Direct activation of pro-inflammatory IL-1β by P. aeruginosa LasB.
References
- 1. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. The Pseudomonas aeruginosa protease LasB directly activates IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Probing the Achilles' Heel of Pseudomonas aeruginosa: A Technical Guide to the Elastase LasB-IN-1 Binding Site on LasB
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding of the inhibitor Elastase LasB-IN-1 to the Pseudomonas aeruginosa virulence factor, elastase LasB. The document details the molecular interactions at the active site, summarizes quantitative binding data, and provides methodologies for key experimental procedures. This guide is intended to serve as a valuable resource for researchers actively engaged in the development of novel anti-virulence therapies targeting LasB.
Introduction to LasB: A Key Virulence Factor
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key player in its arsenal of virulence factors is the zinc metalloprotease elastase B, also known as LasB or pseudolysin.[1][2] This secreted enzyme contributes significantly to the pathogen's ability to colonize, persist, and cause extensive tissue damage in the host.[2][3] LasB exhibits a broad substrate specificity, degrading a variety of host proteins including elastin, collagen, immunoglobulins, and cytokines.[2][4] This proteolytic activity not only facilitates bacterial invasion and nutrient acquisition but also dysregulates the host immune response.[2][3]
Recent studies have elucidated a critical role for LasB in directly activating the pro-inflammatory cytokine interleukin-1β (IL-1β), independent of the canonical host inflammasome pathway.[5][6][7][8] This discovery has further solidified LasB's position as a high-value target for the development of anti-virulence agents. By inhibiting LasB, it is possible to disarm the pathogen, mitigating its virulence without exerting direct bactericidal pressure that can lead to the development of resistance.
The LasB Active Site: A Detailed Look at the Binding Pocket
The catalytic activity of LasB is centered around a canonical zinc-binding motif within a well-defined active site. Understanding the architecture of this site is paramount for the rational design of potent and specific inhibitors.
The active site of LasB is characterized by the presence of a catalytic zinc ion (Zn²⁺) coordinated by three key amino acid residues: His140, His144, and Glu164.[9] The active site cleft is further divided into two main subpockets, designated S1' and S2', which accommodate the side chains of the substrate's amino acid residues at the P1' and P2' positions, respectively.[9][10]
-
The S1' Pocket: This is a deep, predominantly hydrophobic pocket that plays a crucial role in determining substrate specificity and inhibitor binding.[9] It is the primary interaction site for the side chains of bulky hydrophobic residues of the substrate. For many inhibitors, a hydrophobic moiety is designed to occupy this pocket, forming favorable van der Waals interactions.
-
The S2' Pocket: This is a shallower, more solvent-exposed pocket adjacent to the S1' pocket.[9] It contributes to the overall binding affinity and selectivity of inhibitors.
Key amino acid residues within and around these pockets, such as Ala113, Asn112, and Arg198, can form hydrogen bonds and other non-covalent interactions with inhibitors, further stabilizing the enzyme-inhibitor complex.[11]
This compound and Other Potent Inhibitors: Quantitative Analysis
A number of small molecule inhibitors targeting the LasB active site have been developed and characterized. While a crystal structure of LasB in complex with this compound is not publicly available, its inhibitory activity and that of other key compounds have been quantified. The primary mechanism of action for many of these inhibitors involves a zinc-binding group (ZBG) that chelates the catalytic zinc ion, thereby inactivating the enzyme.
| Inhibitor Name/Scaffold | IC50 (µM) | Ki (nM) | Zinc-Binding Group (ZBG) | Reference(s) |
| This compound (compound 5f) | 8.7 | - | Not specified | |
| N-mercaptoacetyl-Phe-Tyr-amide | - | 41 | Thiol | [5] |
| Compound 12 (indanyl carboxylate) | 2.59 (for IgG degradation) | 35 | Carboxylate | [3][12] |
| Compound 16 (indanyl carboxylate) | 1.29 (for IgG degradation) | 32 | Carboxylate | [3][12] |
| Cu-phendione | - | 90 | 1,10-phenanthroline-5,6-dione | [11] |
| Hydroxamic acid 3g | 0.014 | - | Hydroxamate | [2] |
| Phosphonic acid derivative 4a | 0.051 | - | Phosphonate | [2] |
| Compound 29 | - | 160 | Not specified | [13][14] |
| Compound 39 | - | 120 | Not specified | [13][14] |
Note: IC50 and Ki values are dependent on the specific assay conditions and substrates used. The data presented here are for comparative purposes.
Based on the competitive inhibition kinetics observed for structurally related compounds, it is highly probable that this compound also binds within the active site of LasB, with a moiety occupying the S1' pocket and a functional group interacting with the catalytic zinc ion.[3][12]
Experimental Protocols: Methodologies for Studying LasB Inhibition
The characterization of LasB inhibitors relies on robust and reproducible experimental assays. The following sections detail the methodologies for commonly employed in vitro assays and structural biology techniques.
Fluorogenic Peptide Substrate Assay
This is a continuous, high-throughput assay used to determine the kinetic parameters of LasB inhibition.
Principle: The assay utilizes a synthetic peptide substrate that is internally quenched. The peptide contains a fluorophore and a quencher molecule in close proximity. In its intact state, the fluorescence of the fluorophore is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET).[15][16][17] Upon cleavage of the peptide by LasB, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.[15][16][17]
Materials:
-
Purified LasB enzyme
-
Fluorogenic peptide substrate (e.g., 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide; Abz-AGLA-Nba)[3][12]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 2.5 mM CaCl₂[3][12]
-
Test inhibitor compounds
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor compound in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the purified LasB enzyme (e.g., 1 ng/well).[3][12]
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 315 nm excitation for Abz-AGLA-Nba).[3][12]
-
The initial reaction rates (slopes of the fluorescence versus time curves) are calculated.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using methods such as Dixon plots.[3][12]
Elastin Congo Red (ECR) Assay
This assay provides an orthogonal method to confirm the inhibition of LasB's elastolytic activity.
Principle: This colorimetric assay uses insoluble elastin covalently linked to Congo Red dye as a substrate.[18][19] When LasB digests the elastin, soluble dye-labeled peptides are released into the supernatant.[19] The amount of released dye, quantified by measuring the absorbance of the supernatant, is proportional to the elastase activity.[18]
Materials:
-
P. aeruginosa culture supernatant containing LasB or purified LasB
-
Elastin-Congo Red (ECR) substrate
-
Assay buffer: 100 mM Tris, 1 mM CaCl₂, pH 7.5[18]
-
Test inhibitor compounds
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test inhibitor at various concentrations.
-
In microcentrifuge tubes, combine the P. aeruginosa culture supernatant (or purified LasB), the assay buffer, and the test inhibitor.
-
Add a defined amount of ECR substrate (e.g., 10 mg) to each tube.[20]
-
Incubate the tubes at 37°C with shaking for a specified period (e.g., 16 hours).[20]
-
Stop the reaction by adding a chelating agent like EDTA or by placing the tubes on ice.
-
Pellet the remaining insoluble ECR by centrifugation.
-
Carefully transfer the supernatant to a new tube or a cuvette.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 495 nm) using a spectrophotometer.[19]
-
The percentage of inhibition is calculated by comparing the absorbance values of the inhibitor-treated samples to the control.
X-ray Crystallography
This powerful technique provides high-resolution structural information on how an inhibitor binds to the LasB active site.
Principle: X-ray crystallography involves crystallizing the protein of interest (in this case, LasB in complex with an inhibitor) and then bombarding the crystal with a focused beam of X-rays. The X-rays are diffracted by the electrons in the atoms of the crystal, creating a unique diffraction pattern.[21] By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, into which an atomic model of the protein-inhibitor complex can be built and refined.[21]
General Workflow:
-
Protein Expression and Purification: Recombinant LasB is overexpressed in a suitable host system (e.g., E. coli) and purified to high homogeneity.
-
Crystallization: The purified LasB is mixed with the inhibitor of interest and subjected to various crystallization screening conditions (e.g., vapor diffusion, microbatch) to obtain well-ordered crystals.[20]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source), and the resulting diffraction patterns are recorded on a detector.[19]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. An atomic model of the LasB-inhibitor complex is then built into this map and refined to achieve the best possible fit with the experimental data.[21]
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
LasB-Mediated IL-1β Activation Pathway
This diagram illustrates the role of LasB in the direct activation of IL-1β, a key inflammatory cytokine.
Caption: LasB directly activates pro-IL-1β, bypassing the host inflammasome.
Experimental Workflow for LasB Inhibitor Screening
This diagram outlines the general workflow for screening and characterizing LasB inhibitors using a fluorogenic assay.
Caption: High-throughput screening workflow for identifying LasB inhibitors.
Conclusion and Future Directions
Elastase LasB stands out as a highly promising target for the development of novel anti-virulence therapies against P. aeruginosa. The inhibitor this compound and other related compounds have demonstrated the feasibility of targeting this key enzyme. A thorough understanding of the LasB active site architecture and the molecular interactions that govern inhibitor binding is essential for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of such compounds. Future research should focus on obtaining co-crystal structures of potent inhibitors like this compound with LasB to further refine our understanding of their binding modes and to guide structure-based drug design efforts. The ultimate goal is to translate these promising preclinical findings into effective clinical therapies that can be used to combat the significant threat posed by multidrug-resistant P. aeruginosa infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. The Pseudomonas aeruginosa protease LasB directly activates IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 7. The Pseudomonas aeruginosa protease LasB directly activates IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Virtual Screening Approach to Identifying a Novel and Tractable Series of Pseudomonas aeruginosa Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virtual Screening Approach to Identifying a Novel and Tractable Series of Pseudomonas aeruginosa Elastase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 16. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rndsystems.com [rndsystems.com]
Methodological & Application
Application Notes and Protocols: Characterization of Elastase LasB-IN-1, a Potent Inhibitor of Pseudomonas aeruginosa Virulence Factor LasB
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its secretion of virulence factors, among which the metalloprotease Elastase B (LasB) is a key player. LasB contributes to tissue damage, immune evasion, and biofilm formation, making it a prime target for anti-virulence strategies. This document provides detailed experimental protocols for the characterization of LasB-IN-1, a small molecule inhibitor of LasB. The protocols described herein cover biochemical and cell-based assays to determine the inhibitory potency and efficacy of LasB-IN-1.
Introduction
The rising threat of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. Targeting bacterial virulence, rather than viability, is a promising approach that may impose less selective pressure for the development of resistance.[1][2] Elastase LasB, a zinc metalloprotease secreted by P. aeruginosa, is a critical virulence factor involved in the degradation of host extracellular matrix proteins such as elastin and collagen, as well as components of the immune system.[2][3] LasB is also implicated in the proteolytic activation of host proteins, like pro-interleukin-1β (pro-IL-1β), contributing to inflammation and pathology in infections.[3][4][5] Furthermore, LasB plays a role in the initiation of biofilm formation, a key factor in chronic infections.[1] Given its central role in P. aeruginosa pathogenesis, the inhibition of LasB represents an attractive therapeutic strategy. This document outlines protocols to evaluate the inhibitory activity of LasB-IN-1 against LasB.
Data Presentation
Table 1: Inhibitory Potency of Selected LasB Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| Compound 3g (hydroxamic acid) | 14 ± 1 | - | FRET-based | [6] |
| Compound 4a (phosphonic acid) | 51 ± 7 | - | FRET-based | [6] |
| Cu-phendione | - | 90 | Fluorogenic peptide substrate | [2] |
| Compound 16 | 1290 (for IgG degradation) | - | SDS-PAGE | [3][4] |
| Compound 12 | 2590 (for IgG degradation) | - | SDS-PAGE | [3][4] |
Note: Data for LasB-IN-1 would be populated in this table upon experimental determination.
Signaling Pathway and Experimental Workflow
LasB Regulatory and Pathogenic Pathway
The expression of the lasB gene is tightly regulated by the quorum-sensing systems, Las and Rhl, which are activated by N-acylhomoserine lactone autoinducers.[7] Once secreted, LasB acts on a wide array of host and bacterial proteins, contributing to the pathogenesis of P. aeruginosa infections.
Caption: Regulatory and pathogenic cascade of P. aeruginosa LasB and the inhibitory action of LasB-IN-1.
Experimental Workflow for LasB-IN-1 Characterization
This workflow outlines the key steps to characterize the inhibitory effects of LasB-IN-1.
Caption: Workflow for the biochemical and cell-based characterization of the LasB inhibitor, LasB-IN-1.
Experimental Protocols
Biochemical Assay: Fluorogenic Peptide Substrate Cleavage
This assay measures the enzymatic activity of LasB through the cleavage of a specific fluorogenic peptide substrate.
Materials:
-
Purified LasB enzyme
-
Fluorogenic peptide substrate: 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide (Abz-AGLA-Nba)[4]
-
Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4[4]
-
LasB-IN-1 (and other inhibitors as controls)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the Abz-AGLA-Nba substrate in DMF or DMSO.
-
Prepare serial dilutions of LasB-IN-1 in the assay buffer.
-
In a 96-well plate, add 10 µL of purified LasB (e.g., 1 ng/well).[8]
-
Add 10 µL of the various concentrations of LasB-IN-1 to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of 20-100 µM.
-
Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) over time (e.g., every 5 minutes for 1 hour) at 37°C.
-
Calculate the rate of substrate hydrolysis from the linear portion of the progress curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Biochemical Assay: Elastin Congo Red (ECR) Degradation
This assay provides an orthogonal method to assess the inhibition of LasB's elastolytic activity.
Materials:
-
P. aeruginosa culture supernatant containing LasB (or purified LasB)
-
Elastin Congo Red (ECR)
-
Assay buffer: 50 mM Tris-HCl, 1 mM CaCl2, pH 7.5
-
LasB-IN-1
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare a suspension of ECR in the assay buffer (e.g., 10 mg/mL).
-
In microcentrifuge tubes, mix the P. aeruginosa supernatant (or purified LasB) with various concentrations of LasB-IN-1.
-
Pre-incubate for 30 minutes at 37°C.
-
Add the ECR suspension to each tube and incubate for 4-18 hours at 37°C with shaking.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M sodium phosphate buffer, pH 6.0).
-
Centrifuge the tubes to pellet the insoluble ECR.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of degraded elastin.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Assay: Protection of Lung Epithelial Cells from LasB-Mediated Damage
This assay evaluates the ability of LasB-IN-1 to protect human cells from the cytotoxic effects of LasB.
Materials:
-
A549 human lung adenocarcinoma epithelial cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
P. aeruginosa culture supernatant containing LasB or purified LasB
-
LasB-IN-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Seed A549 cells in a 96-well plate and grow to confluence.[9]
-
Prepare a mixture of the P. aeruginosa supernatant (containing a predetermined amount of protein, e.g., 100 µg) or purified LasB (e.g., 10 ng) with various concentrations of LasB-IN-1.[2][9]
-
Pre-incubate the LasB-containing solution with LasB-IN-1 for 1 hour at 37°C.[2]
-
Remove the culture medium from the A549 cells and replace it with fresh medium containing the pre-incubated LasB/inhibitor mixtures.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 atmosphere.[2]
-
Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Calculate the percentage of protection conferred by LasB-IN-1 compared to cells treated with LasB alone.
Conclusion
The protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of Elastase LasB-IN-1. By employing a combination of biochemical and cell-based assays, researchers can thoroughly characterize the inhibitory potency and cellular efficacy of this and other LasB inhibitors. These studies are a critical step in the development of novel anti-virulence therapies to combat P. aeruginosa infections.
References
- 1. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]
- 3. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Pseudomonas aeruginosa protease LasB directly activates IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. S-EPMC177776 - Analysis of the Pseudomonas aeruginosa elastase (lasB) regulatory region. - OmicsDI [omicsdi.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administration of Pseudomonas aeruginosa Elastase LasB Inhibitors in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and those with chronic respiratory conditions.[1] A key contributor to its virulence is the secreted metalloprotease, Elastase B (LasB), also known as pseudolysin.[1][2] LasB inflicts damage on host tissues by degrading critical proteins like elastin and collagen, and it dysregulates the host immune response, in part by activating pro-inflammatory cytokines such as interleukin-1β (IL-1β).[1][3][4] Targeting LasB with specific inhibitors represents a promising anti-virulence strategy. This approach aims to disarm the pathogen rather than killing it directly, which may reduce the selective pressure for antibiotic resistance.[5][6] This document provides an overview of the application of LasB inhibitors in various animal models, summarizing key quantitative data and detailing experimental protocols.
Therapeutic Rationale and Mechanism of Action
The development of LasB inhibitors is grounded in the enzyme's critical role in P. aeruginosa pathogenicity.[7] By neutralizing LasB activity, these inhibitors are expected to:
-
Reduce tissue damage: Prevent the degradation of extracellular matrix components, thereby preserving tissue integrity.[1]
-
Dampen pathological inflammation: Inhibit the proteolytic activation of pro-IL-1β, a key driver of inflammatory responses that can lead to severe lung injury.[3][4]
-
Impair immune evasion: Prevent the degradation of host immune components like immunoglobulins (IgG).[1][3]
-
Enhance antibiotic efficacy: When used as an adjunct therapy, LasB inhibitors can potentially improve the effectiveness of conventional antibiotics.[5][8]
The inhibitors discussed in the literature are often competitive inhibitors that bind to the active site of the LasB enzyme, preventing it from cleaving its natural substrates.[1][3]
Summary of Preclinical In Vivo Data
Several classes of LasB inhibitors have been evaluated in animal models of P. aeruginosa infection. The following tables summarize the quantitative data from key preclinical studies.
Table 1: Efficacy of LasB Inhibitors in a Mouse Lung Infection Model
| Inhibitor | Animal Model | P. aeruginosa Strain | Dosing Regimen | Key Outcomes | Reference |
| Compound 12 | Mouse (BALB/c) | PAO1 | 10 mg/kg, IV, single dose | ~3-fold reduction in active IL-1β in lung homogenates | [3][9] |
| Compound 16 | Mouse (BALB/c) | PAO1 | 10 mg/kg, IV, single dose | ~4-fold reduction in active IL-1β in lung homogenates; Significant reduction in bacterial numbers at 24h | [3][9][10] |
| Inhibitor 4b (Phosphonate) | Neutropenic Mouse | DSM-1117 | 10 mg/kg, TID, via nebulization | In combination with levofloxacin, reduced bacterial burden below stasis; Reduced LasB protein levels in blood | [5][8] |
Table 2: Pharmacokinetic Parameters of a LasB Inhibitor
| Inhibitor | Animal Model | Administration Route | Dose | Key PK Parameters | Reference |
| Inhibitor 4b (Phosphonate) | Mouse | Intratracheal (IT) | 0.25 mg/kg | Excellent retention in lung tissue and epithelial lining fluid (ELF) | [8][11] |
| Inhibitor 4b (Phosphonate) | Mouse | Nebulization | 10 mg/kg | Excellent lung and ELF retention | [5][8] |
Experimental Protocols
Murine Model of Acute Lung Infection
This protocol is adapted from studies investigating the effect of LasB inhibitors on inflammation and bacterial clearance in a mouse model of P. aeruginosa pneumonia.[3][9]
a. Animal Model Preparation:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: House animals for at least 5 days before the experiment with access to food and water ad libitum.
-
Infection:
-
Culture P. aeruginosa strain (e.g., PAO1) overnight in a suitable broth (e.g., Tryptic Soy Broth).
-
Wash and resuspend the bacterial pellet in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 2 x 10^7 CFU/mL).
-
Anesthetize mice using a suitable anesthetic (e.g., isoflurane).
-
Administer 50 µL of the bacterial suspension via intranasal instillation to achieve a target inoculum of 1 x 10^6 CFU per mouse.
-
b. Inhibitor Formulation and Administration:
-
Formulation: Dissolve the LasB inhibitor (e.g., Compound 16) in a vehicle appropriate for intravenous administration (e.g., 5% dextrose in water).
-
Administration:
-
At a specified time point post-infection (e.g., 2 hours), administer the formulated inhibitor via intravenous (IV) injection into the tail vein.
-
The typical dose administered is 10 mg/kg.[3] A vehicle control group should receive an equivalent volume of the vehicle solution.
-
c. Endpoint Analysis:
-
Timing: Euthanize mice at a predetermined time point (e.g., 24 hours post-infection).
-
Bronchoalveolar Lavage (BAL):
-
Perform a tracheotomy and cannulate the trachea.
-
Instill and retrieve sterile PBS (e.g., 2 x 0.5 mL) to collect BAL fluid.
-
Use BAL fluid for bacterial enumeration (CFU counting) and cytokine analysis.
-
-
Lung Homogenization:
-
Perfuse the lungs with sterile saline to remove blood.
-
Harvest the lungs, weigh them, and homogenize in a suitable buffer.
-
Use the lung homogenate for CFU counting and measurement of biomarkers (e.g., active IL-1β) via ELISA.
-
Neutropenic Murine Lung Infection Model for Combination Therapy
This protocol is based on studies evaluating LasB inhibitors as an adjunctive therapy with antibiotics.[5][8]
a. Animal Model Preparation:
-
Animals: Specific pathogen-free female mice.
-
Neutropenia Induction:
-
Administer cyclophosphamide intraperitoneally (IP) on day -4 (e.g., 150 mg/kg) and day -1 (e.g., 100 mg/kg) relative to infection to induce neutropenia.
-
-
Infection:
-
On day 0, infect mice with a clinical isolate of P. aeruginosa (e.g., DSM-1117) via nebulization or intratracheal administration.
-
b. Inhibitor and Antibiotic Administration:
-
LasB Inhibitor: Administer the inhibitor (e.g., compound 4b) at a specified dose (e.g., 10 mg/kg) via nebulization, typically multiple times a day (e.g., TID - three times a day).
-
Antibiotic: Administer the antibiotic (e.g., levofloxacin) at its therapeutic dose (e.g., 25 mg/kg) via a different route, such as IP injection.
-
Treatment Groups: Include groups for vehicle control, inhibitor alone, antibiotic alone, and the combination of inhibitor and antibiotic.
c. Endpoint Analysis:
-
Bacterial Burden: At the end of the study period (e.g., 24 hours post-infection), euthanize the animals and harvest the lungs. Homogenize the lungs and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Target Engagement: Collect blood samples to measure the levels of LasB protein, which serves as a biomarker for target engagement of the inhibitor.[5][8]
Visualizations
Signaling Pathway Diagram
Caption: LasB-mediated activation of IL-1β and its inhibition.
Experimental Workflow Diagram
References
- 1. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Pseudomonas aeruginosa protease LasB directly activates IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pseudomonas-aeruginosa-elastase-lasb-as-a-therapeutic-target - Ask this paper | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Elastase LasB Activity Using a Specific Inhibitor (LasB-IN-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is a significant opportunistic pathogen, and its virulence is largely attributed to the secretion of various factors, including the potent zinc metalloprotease, Elastase B (LasB).[1][2] LasB plays a crucial role in the pathogenesis of infections by degrading host tissue components like elastin and collagen, facilitating bacterial invasion, and modulating the host immune response.[1][3][4][5][6] Given its central role in virulence, LasB is a promising target for the development of novel anti-virulence therapies.[1][2][5]
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of LasB activity. This is exemplified through the use of a hypothetical selective and potent LasB inhibitor, herein referred to as "LasB-IN-1," in conjunction with a corresponding activatable near-infrared (NIR) fluorescent probe. The methodologies described will enable researchers to assess the efficacy of LasB inhibitors in preclinical models of infection.
Principle of Detection
The in vivo imaging of LasB activity is based on an activatable fluorescent probe. This probe consists of a NIR fluorophore and a quencher linked by a short peptide sequence that is a specific substrate for LasB. In its native state, the probe is optically silent due to the close proximity of the fluorophore and quencher. Upon cleavage of the peptide linker by active LasB, the fluorophore is released from the quencher, resulting in a detectable fluorescent signal.[7][8][9] The intensity of the fluorescence is directly proportional to the enzymatic activity of LasB. The use of a specific inhibitor like LasB-IN-1 is expected to reduce the cleavage of the probe, leading to a decrease in the fluorescent signal, thus allowing for the quantification of inhibitor efficacy in vivo.
Materials and Reagents
-
Hypothetical Reagents:
-
LasB-IN-1: A potent and selective inhibitor of P. aeruginosa LasB.
-
LasB Imaging Probe: A near-infrared activatable fluorescent probe specific for LasB.
-
-
Biological Reagents:
-
Animals:
-
Immunocompromised mice (e.g., neutropenic mice).[3]
-
-
Equipment:
-
In vivo imaging system (IVIS) or similar fluorescence imaging system.
-
Plate reader with fluorescence capabilities.
-
Cell culture incubator.
-
Standard laboratory equipment for microbiology and animal handling.
-
Experimental Protocols
Protocol 1: In Vitro Characterization of LasB-IN-1
Objective: To determine the inhibitory potency of LasB-IN-1 against purified LasB.
-
Prepare Reagents:
-
Assay Procedure:
-
Add 50 µL of varying concentrations of LasB-IN-1 to the wells of a 96-well plate.
-
Add 25 µL of the purified LasB solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: In Vitro Validation of the LasB Imaging Probe
Objective: To confirm the specificity of the LasB imaging probe.
-
Prepare Bacterial Supernatants:
-
Culture wild-type P. aeruginosa (e.g., PA14) and a lasB deletion mutant (ΔlasB) overnight.[3]
-
Centrifuge the cultures and collect the cell-free supernatants containing secreted proteins.
-
-
Probe Activation Assay:
-
Add 50 µL of the wild-type and ΔlasB supernatants to separate wells of a 96-well plate.
-
Add the LasB imaging probe to each well at a final concentration of 1 µM.
-
In a separate set of wells, pre-incubate the wild-type supernatant with LasB-IN-1 (e.g., at 10x IC50) for 15 minutes before adding the probe.
-
Measure the fluorescence intensity over time.
-
-
Expected Results:
-
A significant increase in fluorescence should be observed in the presence of the wild-type supernatant.
-
Minimal fluorescence should be detected with the ΔlasB supernatant.
-
The presence of LasB-IN-1 should significantly reduce the fluorescence signal from the wild-type supernatant.
-
Protocol 3: In Vivo Imaging of LasB Activity in a Mouse Lung Infection Model
Objective: To visualize and quantify LasB activity and the efficacy of LasB-IN-1 in a preclinical model.
-
Animal Model:
-
Treatment and Imaging:
-
Divide the infected mice into three groups: vehicle control, LasB-IN-1 treated, and uninfected controls.
-
Administer LasB-IN-1 or vehicle intravenously at a predetermined time post-infection.[10]
-
At the peak of infection, intravenously inject the LasB imaging probe into all mice.
-
After a suitable incubation period (e.g., 2-6 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system.
-
-
Data Acquisition and Analysis:
-
Acquire fluorescence images at the appropriate NIR wavelengths.
-
Define a region of interest (ROI) over the thoracic area of each mouse.
-
Quantify the total fluorescence intensity within the ROI for each animal.
-
Compare the fluorescence signal between the different treatment groups.
-
-
Ex Vivo Confirmation:
-
After imaging, euthanize the mice and harvest the lungs.
-
Perform ex vivo imaging of the lungs to confirm the localization of the fluorescent signal.
-
Homogenize the lung tissue to measure bacterial load (CFU counts) and perform biochemical assays for LasB activity.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of LasB-IN-1
| Compound | Target | IC50 (nM) |
| LasB-IN-1 | LasB | 35 |
| Control Cpd | LasB | >10,000 |
Table 2: In Vivo Efficacy of LasB-IN-1 in a Mouse Lung Infection Model
| Treatment Group | Average Fluorescence (Photons/s/cm²/sr) | Fold Change vs. Vehicle | Lung Bacterial Load (log10 CFU/g) |
| Uninfected + Probe | 5.0 x 10^5 | 0.1 | N/A |
| Infected + Vehicle | 5.0 x 10^6 | 1.0 | 7.5 |
| Infected + LasB-IN-1 | 1.5 x 10^6 | 0.3 | 6.2 |
Visualizations
Caption: Signaling pathway of LasB in P. aeruginosa virulence.
Caption: Experimental workflow for in vivo imaging of LasB activity.
Caption: Mechanism of the activatable LasB imaging probe.
References
- 1. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Luminescent Ln(III)-Metallopeptide Sensors for Monitoring Pseudomonas aeruginosa Elastase B Activity in Complex Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorogenic Peptide Substrate Assay of LasB Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the activity of Pseudomonas aeruginosa LasB elastase, a key virulence factor, using a fluorogenic peptide substrate. This assay is a valuable tool for screening potential inhibitors and understanding the enzymatic kinetics of LasB, aiding in the development of novel therapeutics against P. aeruginosa infections.
Pseudomonas aeruginosa is an opportunistic pathogen responsible for a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis. The LasB elastase (also known as pseudolysin) is a zinc metalloprotease and a major virulence factor that contributes to tissue damage and immune evasion.[1][2][3] The enzyme degrades various host proteins, including elastin, collagen, and components of the immune system, facilitating bacterial invasion and persistence.[4][5] Therefore, inhibiting LasB activity is a promising strategy for anti-virulence therapy.[3][4][6]
This fluorogenic assay provides a sensitive and continuous method for measuring LasB activity.[7] The principle relies on the cleavage of an internally quenched fluorogenic peptide substrate.[8] In its intact form, the substrate exhibits minimal fluorescence due to the proximity of a fluorophore and a quencher molecule. Upon cleavage by LasB, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for the LasB fluorogenic peptide substrate assay, including kinetic parameters for a commonly used substrate and inhibitory constants for known inhibitors.
| Parameter | Value | Substrate/Inhibitor | Reference |
| Substrate Kinetics | |||
| Km | 140 µM | MeOSuc-Ala-Ala-Pro-Val-AMC | [9] |
| Km | 130 µM | MeOSuc-AAPV-AFC | |
| Inhibitor Kinetics | |||
| Ki | 41 nM | N-mercaptoacetyl-Phe-Tyr-amide | [1][3] |
| Ki | 35 nM | Compound 12 (substituted benzothiazole) | [5][10] |
| Ki | 32 nM | Compound 16 (substituted benzothiazole) | [5][10] |
| Ki | 90 nM | Cu-phendione | [11] |
| Ki | 310 nM | Ag-phendione | [11] |
| Ki | 380 nM | Phendione | [11] |
Experimental Protocols
Reagent Preparation
a. Assay Buffer:
-
50 mM Tris-HCl, pH 7.4[5]
-
Optional: 0.01% Triton X-100 (to prevent compound aggregation)[5]
-
Prepare the buffer and store at 4°C.
b. LasB Enzyme Stock Solution:
-
Reconstitute purified P. aeruginosa LasB elastase in assay buffer to a stock concentration of 100 µg/mL.[8]
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1 ng/well) in cold assay buffer.[8]
c. Fluorogenic Substrate Stock Solution:
-
A commonly used substrate is 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide (Abz-AGLA-Nba).[5][8][11]
-
Dissolve the substrate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C, protected from light.[12]
d. Inhibitor/Compound Stock Solutions:
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Prepare serial dilutions of the compounds in the assay buffer for IC50 determination.
Assay Procedure
The following protocol is for a 96-well plate format. Adjust volumes as needed for other formats.
-
Prepare the plate: Add 50 µL of assay buffer to all wells of a black, flat-bottom 96-well microplate.
-
Add inhibitors (for inhibition assays): Add 10 µL of the serially diluted inhibitor solutions to the appropriate wells. For control wells (no inhibitor), add 10 µL of assay buffer containing the same concentration of solvent used for the inhibitors.
-
Add enzyme: Add 20 µL of the diluted LasB enzyme solution to all wells except for the substrate control wells (which will contain only substrate and buffer to measure background fluorescence). The final enzyme concentration per well is typically around 1 ng.[8]
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction: Add 20 µL of the fluorogenic substrate solution to all wells. The final substrate concentration should be at or near the Km value for kinetic studies or as optimized for screening. A typical starting concentration is 400 µM.[1]
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader.
-
Data acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at an excitation wavelength of 315-330 nm and an emission wavelength of 430-460 nm.[1][5] The exact wavelengths may vary depending on the specific fluorogenic substrate used.
Data Analysis
-
Calculate the reaction rate: For each well, plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Determine IC50 values (for inhibition assays):
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
-
Determine Kinetic Parameters (Km and Vmax):
-
Measure the initial reaction rates at a fixed enzyme concentration and varying substrate concentrations.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs 1/[S]).[8]
-
-
Determine the Mechanism of Inhibition:
Visualizations
Caption: Experimental workflow for the LasB fluorogenic substrate assay.
Caption: Mechanism of the LasB fluorogenic peptide substrate assay.
References
- 1. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LasB Elastase of Pseudomonas aeruginosa Acts in Concert with Alkaline Protease AprA To Prevent Flagellin-Mediated Immune Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]
- 5. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Elastase Substrate V, Fluorogenic [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
Application Notes and Protocols for Measuring Elastase LasB-IN-1 Efficacy in Biofilm Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form biofilms, which contribute to its resistance to antibiotics and the host immune system. A key virulence factor in P. aeruginosa pathogenesis is the zinc metalloprotease, Elastase B (LasB). LasB plays a crucial role in a variety of processes that aid infection, including the degradation of host tissues and immune components.[1][2][3][4] More importantly, it is intricately involved in the development and integrity of biofilms.[1][2][3][5][6][7] The inhibition of LasB presents a promising anti-virulence strategy to attenuate the pathogenicity of P. aeruginosa without exerting bactericidal pressure, which could lead to resistance.[1][2][3] LasB-IN-1 is a potent and selective inhibitor of LasB, and this document provides detailed protocols for assessing its efficacy in biofilm assays.
Signaling Pathway of LasB in Biofilm Formation
The expression of LasB is tightly regulated by the quorum-sensing (QS) systems in P. aeruginosa, which are complex cell-to-cell communication networks.[8][9] The las system, a primary QS system, directly regulates the expression of the lasB gene.[8][9] Furthermore, LasB itself influences biofilm formation, in part by modulating the production of rhamnolipids, which are essential for biofilm maturation and maintenance.[5][6][7]
Caption: LasB signaling pathway in P. aeruginosa biofilm formation.
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay
This assay evaluates the ability of LasB-IN-1 to prevent the initial formation of P. aeruginosa biofilms.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
96-well flat-bottom sterile microtiter plates
-
LasB-IN-1 stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into LB broth and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of 0.05.
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of LB broth containing serial dilutions of LasB-IN-1 to the wells. The final concentrations should typically range from sub-inhibitory to high concentrations. Include a vehicle control (solvent only) and a no-treatment control.
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Carefully remove the planktonic culture from each well. Wash the wells twice with 200 µL of PBS to remove non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile distilled water.
-
Destaining: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 2: Biofilm Disruption Assay
This assay assesses the efficacy of LasB-IN-1 in disrupting pre-formed, mature biofilms.
Materials:
-
Same as Protocol 1.
Procedure:
-
Biofilm Formation:
-
Prepare the bacterial inoculum as described in Protocol 1.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
-
Treatment:
-
Remove the planktonic culture and wash the wells twice with PBS.
-
Add 200 µL of fresh LB broth containing serial dilutions of LasB-IN-1 to the wells with established biofilms. Include appropriate controls.
-
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Follow steps 5-9 from Protocol 1 to quantify the remaining biofilm biomass.
Protocol 3: Viable Cell Counting in Biofilms (CFU Assay)
This protocol determines the number of viable bacterial cells within the biofilm following treatment with LasB-IN-1.
Materials:
-
Biofilms grown and treated in 96-well plates (from Protocol 1 or 2)
-
Sterile PBS
-
Sonicator or vortex mixer
-
LB agar plates
-
Pipettes and sterile dilution tubes
Procedure:
-
Biofilm Preparation: Grow and treat biofilms as described in Protocol 1 or 2.
-
Washing: After treatment, remove the medium and wash the wells twice with PBS.
-
Biofilm Disruption: Add 200 µL of sterile PBS to each well. Disrupt the biofilm by vigorous pipetting, followed by sonication or vortexing to ensure complete dispersal of the biofilm into a planktonic suspension.
-
Serial Dilutions: Perform serial 10-fold dilutions of the bacterial suspension in sterile PBS.
-
Plating: Plate 100 µL of appropriate dilutions onto LB agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on the plates to determine the colony-forming units per milliliter (CFU/mL).
Experimental Workflow Diagram
Caption: General workflow for biofilm inhibition and disruption assays.
Data Presentation
The following tables summarize hypothetical quantitative data for the efficacy of LasB-IN-1 in biofilm assays.
Table 1: Inhibition of P. aeruginosa Biofilm Formation by LasB-IN-1
| LasB-IN-1 Conc. (µM) | Biofilm Biomass (Absorbance at 595 nm) | % Inhibition | Viable Cells (log10 CFU/mL) |
| 0 (Control) | 1.25 ± 0.15 | 0 | 8.5 ± 0.3 |
| 1 | 1.05 ± 0.12 | 16 | 8.2 ± 0.2 |
| 5 | 0.78 ± 0.09 | 37.6 | 7.6 ± 0.4 |
| 10 | 0.45 ± 0.05 | 64 | 6.8 ± 0.3 |
| 25 | 0.21 ± 0.03 | 83.2 | 5.9 ± 0.5 |
| 50 | 0.10 ± 0.02 | 92 | 5.1 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 2: Disruption of Pre-formed P. aeruginosa Biofilms by LasB-IN-1
| LasB-IN-1 Conc. (µM) | Remaining Biofilm (Absorbance at 595 nm) | % Disruption | Viable Cells (log10 CFU/mL) |
| 0 (Control) | 1.88 ± 0.21 | 0 | 9.1 ± 0.2 |
| 10 | 1.55 ± 0.18 | 17.6 | 8.7 ± 0.3 |
| 25 | 1.12 ± 0.13 | 40.4 | 8.1 ± 0.4 |
| 50 | 0.73 ± 0.08 | 61.2 | 7.3 ± 0.5 |
| 100 | 0.41 ± 0.05 | 78.2 | 6.4 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 3: Summary of LasB-IN-1 Efficacy
| Assay Type | IC50 (µM) | Max. Efficacy (%) |
| Biofilm Inhibition | ~8.5 | 92% at 50 µM |
| Biofilm Disruption | ~40 | 78.2% at 100 µM |
Conclusion
The provided protocols and application notes offer a comprehensive framework for evaluating the efficacy of the elastase inhibitor, LasB-IN-1, against P. aeruginosa biofilms. The quantitative assays described allow for a thorough assessment of both the prevention of biofilm formation and the disruption of established biofilms. The significant reduction in both biofilm biomass and viable cell counts upon treatment with an effective LasB inhibitor underscores the potential of this anti-virulence strategy in combating chronic P. aeruginosa infections.[1]
References
- 1. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Elastase LasB of Pseudomonas aeruginosa promotes biofilm formation partly through rhamnolipid-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Elastase LasB of Pseudomonas aeruginosa promotes biofilm formation partly through rhamnolipid-mediated regulation. | Semantic Scholar [semanticscholar.org]
- 8. Pathogenesis of the Pseudomonas aeruginosa Biofilm: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
Application Note: Murine Lung Infection Model for LasB Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for severe acute and chronic lung infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1][2] A key contributor to its virulence is the secreted metalloprotease, LasB elastase.[3][4] The lasB gene is highly conserved across clinical isolates, and its expression is abundant during infection.[1] LasB inflicts damage by degrading a wide array of host proteins, including elastin, collagen, immunoglobulins, and cytokines, which facilitates tissue invasion and evasion of the innate immune response.[1][4][5]
Furthermore, LasB plays a crucial role in the early stages of infection and has been shown to be a key signaling molecule in the pathway for biofilm formation, a state that confers high resistance to antibiotics and host immunity.[2][4] High LasB activity in patients is associated with increased bacterial burden, enhanced inflammation, and higher mortality rates.[1][6] This makes LasB an attractive target for anti-virulence strategies, which aim to disarm the pathogen and reduce disease pathology without exerting direct bactericidal pressure that can lead to resistance.[2][3]
This application note provides a detailed protocol for a murine model of acute lung infection to evaluate the in vivo efficacy of LasB inhibitors. The model allows for the assessment of a compound's ability to reduce bacterial burden and modulate the host inflammatory response.
Key Concepts and Signaling Pathways
LasB Secretion and Activation Cascade
LasB is synthesized as a pre-pro-protein and secreted into the periplasm via the Sec translocon.[7] It is then secreted out of the bacterium through the Type II Secretion System (T2SS).[1][7] Post-secretion, a proteolytic cascade involving other bacterial components leads to its full activation. Mature LasB cleaves another protein, CbpD, into LasD, which in turn activates LasA, a protease that enhances the elastolytic activity of LasB.[7] The expression of LasB is tightly regulated by the quorum sensing (QS) system, ensuring its production is coordinated with bacterial population density.[1][8]
Caption: LasB secretion is regulated by quorum sensing and occurs via the T2SS.
Role of LasB in Pathogenesis and Inflammation
Once active in the host, LasB contributes significantly to lung pathology. It directly degrades structural components of the lung, such as elastin and collagen, leading to tissue damage.[1][4] A critical function of LasB is its ability to modulate the host immune response. It can directly cleave and activate pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) into its active form, IL-1β, amplifying the inflammatory cascade.[1] This activity, independent of the host's canonical inflammasome pathway, demonstrates a direct mechanism by which the pathogen manipulates host responses.[1]
Caption: LasB promotes inflammation and tissue damage by activating IL-1β and degrading host proteins.
Experimental Design and Workflow
A typical in vivo study to assess a LasB inhibitor involves establishing an acute lung infection in mice, administering the therapeutic candidate, and evaluating its effect on bacterial clearance and host inflammation at a defined endpoint. Both immunocompetent (e.g., C57Bl/6) and neutropenic models can be utilized, with the latter being useful for studying the efficacy of combination therapies with antibiotics.[1][3][9]
Caption: Workflow for evaluating LasB inhibitors in a murine acute lung infection model.
Detailed Experimental Protocols
Protocol 1: Preparation of P. aeruginosa Inoculum
-
Streak P. aeruginosa (e.g., wild-type PAO1 strain) on a Luria-Bertani (LB) agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB broth and grow overnight at 37°C with shaking (200 rpm).
-
Subculture the overnight culture into fresh LB broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8).
-
Centrifuge the bacterial suspension at 4,000 x g for 15 minutes.
-
Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the final pellet in sterile PBS and adjust the concentration to the desired inoculum density (e.g., 1 x 10⁷ CFU/mL). The final concentration should be confirmed by serial dilution and plate counting.
Protocol 2: Murine Model of Acute Lung Infection
All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
Use 8-10 week old, female C57Bl/6 mice. Allow them to acclimatize for at least one week before the experiment.
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).
-
Once deeply anesthetized (confirmed by lack of pedal reflex), place the mouse in a supine position.
-
Instill 50 µL of the prepared bacterial inoculum (e.g., 5 x 10⁵ CFU in 50 µL PBS) intranasally, delivering 25 µL per nostril.
-
Include control groups: one group infected with an isogenic ΔlasB mutant strain and a sham group receiving sterile PBS.[1]
-
Allow the mice to recover on a warming pad until they are fully mobile. Monitor the animals closely for signs of distress.
Protocol 3: Administration of LasB Inhibitors
-
Prepare the LasB inhibitor in a sterile vehicle solution suitable for the chosen route of administration. Solubility and stability of the compound should be determined beforehand.
-
For intravenous (IV) administration, gently warm the mouse tail and inject the compound solution (e.g., 10 or 30 mg/kg) into the lateral tail vein.[1]
-
Administer the treatment at specific time points post-infection. A common regimen is to dose at 1 hour and 4 hours after bacterial challenge.[1]
-
The vehicle control group should receive an equivalent volume of the vehicle solution following the same schedule.
Protocol 4: Assessment of Bacterial Burden in Lungs
-
At the study endpoint (e.g., 24 hours post-infection), euthanize mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Aseptically dissect the entire lung lobes and place them in a pre-weighed sterile tube containing 1 mL of sterile PBS and a sterile bead for homogenization.
-
Weigh the tube with the lungs to determine the lung weight.
-
Homogenize the lung tissue using a mechanical homogenizer (e.g., BeadBeater) until the tissue is fully dissociated.
-
Prepare 10-fold serial dilutions of the lung homogenate in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto LB agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the number of CFU per gram of lung tissue.
Protocol 5: Quantification of Cytokines in Lung Homogenates
-
Use a portion of the lung homogenate prepared in Protocol 4.
-
Add a protease inhibitor cocktail to the homogenate to prevent protein degradation.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lung lysate).
-
Measure the concentration of IL-1β (or other cytokines of interest) in the lung lysate using a commercial ELISA kit, following the manufacturer’s instructions.
-
Normalize the cytokine concentration to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay). Results are typically expressed as pg of cytokine per mg of total protein.
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for robust comparison between treatment groups.
Table 1: Effect of LasB Inhibitor on P. aeruginosa Bacterial Burden in Lungs (24h post-infection)
| Treatment Group | Dose (mg/kg) | N | Mean Log₁₀ CFU / gram lung (± SD) | Fold Reduction vs. Vehicle |
| Vehicle Control | - | 8 | 7.5 ± 0.6 | - |
| P. aeruginosa ΔlasB | - | 8 | 6.8 ± 0.7 | 5.0 |
| Inhibitor X | 10 | 8 | 7.0 ± 0.5 | 3.2 |
| Inhibitor X | 30 | 8 | 6.5 ± 0.6 | 10.0 |
Interpretation: A dose-dependent reduction in bacterial load in the inhibitor-treated groups suggests in vivo target engagement and efficacy. The effect can be compared to that of the ΔlasB mutant, which represents the maximum effect achievable by specific LasB inhibition.[1]
Table 2: Effect of LasB Inhibitor on IL-1β Levels in Lung Homogenates (24h post-infection)
| Treatment Group | Dose (mg/kg) | N | Mean IL-1β (pg/mg protein) (± SD) | % Reduction vs. Vehicle |
| Vehicle Control | - | 8 | 1500 ± 250 | - |
| P. aeruginosa ΔlasB | - | 8 | 550 ± 120 | 63.3% |
| Inhibitor X | 10 | 8 | 980 ± 180 | 34.7% |
| Inhibitor X | 30 | 8 | 450 ± 110 | 70.0% |
Interpretation: A significant, dose-dependent decrease in active IL-1β levels in the lungs of treated mice provides strong evidence that the inhibitor is blocking the pro-inflammatory activity of LasB in vivo.[1] Studies have shown that treatment with LasB inhibitors can result in significantly decreased levels of activated IL-1β in lung homogenates.[1]
References
- 1. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]
- 3. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa LasB protease impairs innate immunity in mice and humans by targeting a lung epithelial cystic fibrosis transmembrane regulator–IL-6–antimicrobial–repair pathway | Thorax [thorax.bmj.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. LasB activation in Pseudomonas aeruginosa: Quorum sensing-mediated release of an auto-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Elastase LasB-IN-1 solubility and stability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and stability of Elastase LasB-IN-1. This guide is intended for researchers, scientists, and drug development professionals.
Important Note on Compound Identity
It is crucial to note that the designation "this compound" may refer to different chemical entities in scientific literature and commercial sources. For instance, "this compound" is associated with Compound 4b (IC50 = 76 nM) in some contexts, while other sources may refer to a different molecule, such as compound 5f (IC50 = 8.7 μM), with a similar name.[1][2] Researchers should verify the specific chemical structure and properties of the inhibitor they are using. This guide provides general advice applicable to small molecule inhibitors of Elastase LasB, with specific data presented where available.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dissolving this compound
Possible Cause 1: Low Aqueous Solubility
Many small molecule inhibitors, particularly those with hydrophobic properties, exhibit limited solubility in aqueous buffers.
Solutions:
-
Use of Organic Solvents: Initially dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution. Subsequently, dilute this stock solution into your aqueous assay buffer.[3]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible (typically <1%, ideally <0.5%) to avoid solvent effects on the biological system.[4]
-
Sonication: After dilution, use a sonicating water bath to aid in the dispersion of the compound.[3]
-
Use of Detergents: For in vitro binding assays, consider the addition of a mild, non-ionic detergent like Tween-20 to the buffer to improve solubility.[3]
Possible Cause 2: Incorrect pH of the Buffer
The ionization state of a compound can significantly impact its solubility.
Solutions:
-
pH Adjustment: Experiment with adjusting the pH of your buffer. For acidic or basic compounds, moving the pH away from the compound's pKa can increase solubility.
-
Buffer Choice: Ensure your chosen buffer has adequate buffering capacity at the desired pH.
Possible Cause 3: Salt Concentration in Buffer
High salt concentrations can sometimes decrease the solubility of organic molecules (the "salting out" effect).
Solution:
-
Buffer Dilution: If permissible for your experiment, try performing serial dilutions of your DMSO stock in deionized water before the final dilution into a buffer with a high salt concentration.[3]
Issue: Loss of Inhibitor Activity Over Time
Possible Cause 1: Chemical Instability
The inhibitor may be degrading in your experimental conditions.
Solutions:
-
Storage Conditions: Store the powdered compound and stock solutions at the recommended temperature, typically -20°C or -80°C, and protect from light. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[5]
-
pH Sensitivity: Assess the stability of the inhibitor at the pH of your assay buffer. Some compounds are susceptible to hydrolysis at acidic or basic pH.
-
Media Stability: If working with cell cultures, evaluate the stability of the compound in the culture medium, as components in the media can contribute to degradation.[1]
Possible Cause 2: Adsorption to Labware
Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution.
Solutions:
-
Use of Low-Binding Plastics: Utilize low-adhesion microplates and tubes.
-
Inclusion of a Carrier Protein: In some assays, the addition of a carrier protein like Bovine Serum Albumin (BSA) can help prevent non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: It is recommended to first dissolve this compound in 100% DMSO to prepare a stock solution. This stock can then be serially diluted into your aqueous assay buffer.
Q2: What is the reported solubility of Elastase LasB inhibitors?
A2: The aqueous solubility of LasB inhibitors can vary significantly depending on their chemical structure. For example, a series of indane carboxylate-based LasB inhibitors showed solubilities in Phosphate Buffered Saline (PBS) ranging from 0.58 mg/mL to over 2 mg/mL.[6][7] For a specific phosphonate derivative of a LasB inhibitor, the kinetic solubility was determined to be >200 μM.[8] It is essential to consult the specific product datasheet or relevant literature for the solubility of your particular inhibitor.
Q3: How can I assess the solubility of my specific batch of this compound?
A3: You can perform a kinetic solubility assay. A common method involves preparing a high-concentration stock solution in DMSO and then serially diluting it into an aqueous buffer. The solubility limit is often determined by detecting the point at which the compound precipitates, which can be measured by light scattering using a nephelometer.[7] Alternatively, after allowing the solution to equilibrate, the undissolved precipitate can be removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant can be quantified using High-Performance Liquid Chromatography (HPLC).
Q4: How should I store this compound?
A4: As a general guideline for small molecule inhibitors, the lyophilized powder should be stored at -20°C. Once dissolved in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[5] Always refer to the manufacturer's specific storage recommendations.
Q5: My inhibitor appears to be unstable in my cell culture medium. How can I confirm this?
A5: To confirm instability, you can incubate the inhibitor in the cell culture medium at 37°C for various time points (e.g., 0, 2, 6, 12, 24 hours). At each time point, collect a sample and analyze the concentration of the intact inhibitor using a validated analytical method such as HPLC-MS. A decrease in concentration over time indicates instability.[1]
Quantitative Data Summary
Table 1: Reported IC50 and Solubility of Selected LasB Inhibitors
| Compound Reference | IC50 (LasB) | Aqueous Solubility | Solvent System |
| Indane carboxylate 1 | 0.41 µM | 0.58 mg/mL | PBS (pH 7.4) |
| Compound 3 (benzothiazole derivative) | 0.17 µM | >2 mg/mL | PBS (pH 7.4) |
| Compound 4 (benzothiazole derivative) | 0.11 µM | >2 mg/mL | PBS (pH 7.4) |
| Compound 5 (benzothiazole derivative) | 0.08 µM | >2 mg/mL | PBS (pH 7.4) |
| This compound (Compound 4b) | 76 nM | >200 µM (Kinetic) | Not Specified |
| LasB-IN-1 (compound 5f) | 8.7 µM | Not Reported | Not Reported |
Data compiled from multiple sources.[1][2][6][8]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry
Objective: To determine the kinetic aqueous solubility of this compound.
Materials:
-
This compound
-
DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Nephelometer (plate reader with light-scattering detection)
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution into PBS. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.
-
Measure the light scattering of each well using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.
Protocol 2: Stability Assessment in Aqueous Buffer using HPLC
Objective: To evaluate the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)
-
Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the assay buffer to a final working concentration.
-
Immediately take a sample for the "time 0" measurement.
-
Incubate the solution at the desired temperature.
-
Collect samples at various time points (e.g., 1, 4, 8, 24, 48 hours).
-
Analyze each sample by HPLC to determine the concentration of the intact inhibitor.
-
Plot the concentration of the inhibitor versus time to determine its stability profile.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. cusabio.com [cusabio.com]
- 6. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elastase LasB-IN-1 Dosage and Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Elastase LasB-IN-1, a selective and potent inhibitor of Pseudomonas aeruginosa LasB elastase.[1] This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the Pseudomonas aeruginosa LasB elastase.[2] It interacts with the S1' substrate-binding pocket within the LasB active site, preventing the hydrolysis of host proteins.[2]
Q2: What is the recommended starting concentration for in vitro assays?
A2: For initial in vitro experiments, a concentration range of 0.5 µM to 10 µM is recommended. Complete inhibition of LasB-mediated degradation of substrates like IgG has been observed at 10 µM.[2][3] In cell-based assays with P. aeruginosa-infected macrophages, complete abolition of LasB activity was seen at 4 µM.[2]
Q3: What is a suitable starting dose for in vivo mouse studies?
A3: In a mouse model of P. aeruginosa lung infection, intravenous (IV) administration of doses at 10 mg/kg and 30 mg/kg has been shown to be effective.[2] Another study demonstrated efficacy with administration by nebulization at 10 mg/kg.[4][5]
Q4: Is this compound cytotoxic?
A4: Studies have shown that related phosphonate inhibitors of LasB, including the class to which this compound belongs, do not exhibit significant cytotoxicity at concentrations relevant for in vivo assessment (up to 100 µM).[4][5]
Q5: Does this compound have direct antibacterial activity?
A5: No, this compound and similar phosphonate inhibitors do not possess direct antibacterial activity up to 100 µM.[4][5] Their efficacy in vivo is attributed to their anti-virulence effect by inhibiting LasB.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibition of LasB activity in vitro. | Incorrect inhibitor concentration: The concentration of this compound may be too low. | Gradually increase the concentration. A dose-response experiment is recommended to determine the optimal inhibitory concentration for your specific assay conditions. Complete inhibition of some substrates has been observed at 10 µM.[2][3] |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. | Store the compound as recommended on the certificate of analysis. Prepare fresh stock solutions for each experiment. | |
| High substrate concentration: The concentration of the LasB substrate may be too high, outcompeting the inhibitor. | Optimize the substrate concentration. Refer to established protocols for LasB activity assays. | |
| Assay buffer composition: The presence of certain ions or other components in the assay buffer might interfere with inhibitor activity.[2] | Ensure the assay buffer conditions are compatible with the inhibitor. Consider testing different buffer formulations. | |
| High variability in experimental replicates. | Inconsistent pipetting: Inaccurate or inconsistent pipetting can lead to significant variability. | Use calibrated pipettes and ensure proper pipetting technique. |
| Cell culture inconsistencies: Variations in cell density, passage number, or health can affect results in cell-based assays. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure high viability. | |
| Unexpected results in vivo. | Poor bioavailability: The route of administration may not be optimal for reaching the site of infection. | Consider alternative routes of administration. For lung infections, nebulization has been shown to be effective.[4][5] |
| Rapid clearance of the inhibitor: The inhibitor may be rapidly metabolized and cleared from the system. | Pharmacokinetic studies may be necessary to determine the inhibitor's half-life and optimize the dosing regimen. | |
| Infection model variability: The bacterial load or the immune status of the animals can influence the outcome. | Standardize the infection protocol, including the bacterial inoculum and the strain of mice used. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of LasB Inhibitors
| Assay | Substrate | Inhibitor | IC50 / Effective Concentration | Reference |
| FRET-based functional assay | Synthetic peptide | Phosphonic acid derivative 4a | 51 ± 7 nM | [5] |
| FRET-based functional assay | Synthetic peptide | This compound (Compound 4b) | 76 ± 23 nM (in 1% pulmonary surfactant) | [4][5] |
| IgG Degradation Assay | Human Serum IgG | Compounds 12 and 16 | Complete inhibition at 10 µM | [2][3] |
| Macrophage Infection Model | Sub115 fluorescent peptide | Compounds 12 and 16 | Complete inhibition at 4 µM | [2] |
| IL-1β Activation Assay | Pro-IL-1β | Compounds 12 and 16 | EC50 ~ 0.5 µM | [2] |
Table 2: In Vivo Dosage and Administration of LasB Inhibitors
| Animal Model | Administration Route | Inhibitor | Dosage | Outcome | Reference |
| Mouse Lung Infection | Intravenous (IV) | Compounds 12 and 16 | 10 and 30 mg/kg | Reduced bacterial numbers at 24h | [2] |
| Neutropenic Mouse Lung Infection | Nebulization | This compound (Compound 4b) | 10 mg/kg TID | Reduced bacterial burden in combination with levofloxacin | [4][5] |
| Pharmacokinetic Study | Intratracheal (IT) | Phosphonate derivatives | 0.25 mg/kg (cassette dosing) | Excellent lung and ELF retention | [4][5] |
Experimental Protocols
In Vitro IgG Degradation Assay
-
Prepare Reagents:
-
Purified LasB enzyme.
-
Human serum IgG.
-
This compound stock solution (e.g., in DMSO).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
-
Set up Reaction:
-
In a microcentrifuge tube, combine purified LasB and human serum IgG in the assay buffer.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 4 hours).
-
-
Analyze Results:
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining. Inhibition of IgG degradation is indicated by the reduced appearance of a ~37 kDa fragment.[2]
-
Cell-Based Macrophage Infection Assay
-
Cell Culture:
-
Culture human macrophage cell line (e.g., THP-1) in appropriate culture medium.
-
Differentiate macrophages if necessary (e.g., with PMA).
-
-
Infection and Treatment:
-
Seed macrophages in a multi-well plate.
-
Infect the cells with P. aeruginosa PAO1 at a specific multiplicity of infection (MOI).
-
Simultaneously, treat the infected cells with increasing concentrations of this compound or vehicle control.
-
-
Measure LasB Activity:
-
After a defined incubation period (e.g., 6 hours), collect the culture supernatants.
-
Measure LasB activity in the supernatants using a fluorescent peptide substrate (e.g., Sub115).[2]
-
-
Measure IL-1β Activation:
-
Measure the levels of activated IL-1β in the supernatants using an appropriate method, such as an IL-1β sensitive reporter cell line or an ELISA.[2]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Elastase LasB-IN-1 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elastase LasB inhibitors, including compounds like LasB-IN-1, in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during in vivo studies of LasB inhibitors.
Question 1: Why am I observing poor or inconsistent efficacy of my LasB inhibitor in my animal model?
Answer: Poor in vivo efficacy can stem from multiple factors ranging from compound properties to experimental design.
-
Pharmacokinetics (PK): The inhibitor may not be reaching the site of infection at a sufficient concentration or for a long enough duration. Investigate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Pharmacokinetic studies in mice have shown that some phosphonic acid-based inhibitors achieve excellent retention in lung tissue and epithelial lining fluid (ELF), which is desirable for treating lung infections.[1][3]
-
Solubility and Stability: Poor aqueous solubility can limit formulation options and bioavailability.[4][5] Additionally, the chemical stability of the inhibitor is crucial; for example, some early thiol-based inhibitors were limited by the poor chemical stability of the free thiol group.[1][3] Ensure your formulation maintains the inhibitor's solubility and stability under experimental conditions.
-
Target Engagement: Confirm that the inhibitor is reaching and binding to LasB in vivo. This can be demonstrated by measuring a reduction of LasB protein levels in blood or tissue homogenates after treatment.[1][2]
-
Animal Model Selection: The choice of animal model is critical. Murine neutropenic lung infection models are often used to evaluate the efficacy of these compounds, particularly in combination with antibiotics.[1][2] The Galleria mellonella (wax moth larva) model is also used to assess the attenuation of virulence in vivo.[6]
-
Mechanism of Action: LasB inhibitors often act as "pathoblockers" or "antivirulence agents." They inhibit a key virulence factor but may not have direct bactericidal activity.[1][7] Therefore, their efficacy might be more pronounced when used in combination with standard-of-care antibiotics to clear the infection, while the inhibitor mitigates tissue damage.[1][3]
Question 2: How can I assess if the LasB inhibitor is engaging its target in vivo?
Answer: Demonstrating target engagement is key to validating your experimental results.
-
Direct Measurement of LasB: Measure the levels of LasB protein in relevant biological samples, such as blood, bronchoalveolar lavage fluid (BALF), or lung tissue homogenates. A significant reduction in LasB levels in the treatment group compared to the vehicle control provides strong evidence of target engagement.[1][2]
-
Biomarker of LasB Activity: LasB is known to cleave and activate pro-inflammatory cytokines like pro-IL-1β.[5][8] Measuring the levels of mature, activated IL-1β in lung homogenates can serve as a downstream biomarker of LasB activity. Successful inhibition of LasB should lead to a decrease in activated IL-1β.[4][8]
-
Western Blotting: Use Western blotting to detect LasB protein in culture supernatants or in vivo samples to confirm its presence and potential reduction upon treatment.[6]
Question 3: My LasB inhibitor shows high potency in vitro but has poor solubility for in vivo formulation. What can I do?
Answer: This is a common challenge in drug development. Medicinal chemistry efforts often focus on improving physicochemical properties without sacrificing potency. For instance, optimization of an indane carboxylate series involved adding substituents with solubilizing amino groups to enhance aqueous solubility for in vivo use.[4][5] If you are unable to modify the compound, consider exploring different formulation strategies, such as using solubility-enhancing excipients, though this may require specialized formulation expertise.
Question 4: Am I likely to encounter off-target effects with my LasB inhibitor?
Answer: Off-target activity is a potential concern for any therapeutic agent. For LasB inhibitors, a key challenge is achieving selectivity over related human off-targets, particularly matrix metalloproteases (MMPs).[1][3]
-
Selectivity Profiling: It is crucial to profile your inhibitor against a panel of human MMPs and other related proteases to determine its selectivity.[4][5]
-
Minimizing Off-Target Effects: If off-target effects are a concern, consider strategies used in other fields, such as modifying the inhibitor structure to improve specificity or reducing the dose to a level that maintains on-target efficacy while minimizing off-target activity.[9][10][11] While not directly related to LasB inhibitors, the principles of mitigating off-target effects in systems like CRISPR/Cas9 highlight the importance of careful design and validation.[9][10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and related studies of various LasB inhibitors.
Table 1: In Vitro Potency of Select LasB Inhibitors
| Compound Reference | Inhibition Type | IC₅₀ (µM) | Kᵢ (nM) | Notes |
| Indane carboxylate 1 | Competitive | 0.41 | - | Starting point for optimization with modest solubility.[4][5] |
| Compound 12 | Competitive | - | 35 | Optimized compound with improved solubility and druglike properties.[5] |
| Compound 16 | Competitive | - | 32 | Optimized compound with improved solubility and druglike properties.[5] |
| Phosphonate 4b | Not Specified | - | - | Showed nanomolar potency and an excellent ADMET profile.[1][3] |
Table 2: Pharmacokinetic Parameters of LasB Inhibitors in Mice (Single 10 mg/kg IV Dose)
| Parameter | Compound 12 | Compound 16 |
| Plasma | ||
| C₀ (µg/mL) | 92.2 | 175.7 |
| AUClast (µgh/mL) | 610.4 | 517.1 |
| Clearance (mL/min/kg) | 0.3 | 0.3 |
| Half-life (t½) (h) | 6.2 | 6.5 |
| Epithelial Lining Fluid (ELF) | ||
| C₀ (µg/mL) | 2.7 | 2.7 |
| AUClast (µgh/mL) | 57.7 | 27.0 |
| Half-life (t½) (h) | 25.8 | 9.5 |
| Lung Penetration (AUCELF/AUCPlasma) | 9.54% | 5.22% |
| Data sourced from ACS Infectious Diseases, 2023.[4][5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving LasB inhibitors in vivo.
1. Murine Lung Infection Model
This model is used to assess the in vivo efficacy of LasB inhibitors against a Pseudomonas aeruginosa lung infection.[4][8]
-
Animal Model: Immunocompetent C57Bl/6 mice or a neutropenic mouse model.
-
Infection: Mice are infected intranasally with a specific strain of P. aeruginosa (e.g., PAO1 or DSM-1117).
-
Treatment:
-
The LasB inhibitor (e.g., 10 and 30 mg/kg) or vehicle is administered, typically intravenously (IV) or via intratracheal (IT) administration, at set time points post-infection (e.g., 1 and 4 hours).[2][4]
-
In combination therapy studies, an antibiotic (e.g., levofloxacin or tobramycin) is co-administered.[1]
-
-
Euthanasia and Sample Collection: At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized.
-
Endpoints:
2. Galleria mellonella Survival Assay
This model provides a higher-throughput method to evaluate the ability of an inhibitor to protect against LasB-mediated toxicity.[6]
-
Animal Model: G. mellonella larvae.
-
Challenge Agent: Larvae are challenged with purified LasB protein or LasB-rich bacterial secretions from P. aeruginosa cultures.
-
Treatment: The challenge agent is pre-incubated with the LasB inhibitor (e.g., 50 µM solution of Cu-phendione) for 30 minutes at room temperature.
-
Injection: 10 µL of the pre-treated mixture is inoculated into the larvae.
-
Endpoint: Larval survival is monitored daily for a set period (e.g., 7 days) and expressed as the percentage of living larvae over time.[6]
3. LasB Immunodetection (Western Blotting)
This protocol is used to detect the presence and relative quantity of LasB in bacterial supernatants or biological samples.[6]
-
Sample Preparation: Proteins from cell-free supernatants (e.g., 100 µg) are mixed with SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heated at 100°C for 5 minutes.
-
Electrophoresis: Proteins are separated by size on a 12% SDS-PAGE gel.
-
Transfer: Separated proteins are electrophoretically transferred to a nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, followed by incubation with a primary antibody specific for LasB and then a corresponding secondary antibody.
-
Detection: The signal is visualized using an appropriate detection method (e.g., chemiluminescence).
Visualizations: Pathways and Workflows
LasB Virulence Pathway and Inhibition
Caption: LasB protease contributes to virulence by degrading host proteins and driving inflammation; LasB inhibitors block this activity.
Experimental Workflow for a Murine Infection Model
Caption: A typical experimental workflow for evaluating a LasB inhibitor in a murine model of P. aeruginosa lung infection.
References
- 1. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]
- 7. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
Technical Support Center: Enhancing the Selectivity of Elastase LasB Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the selectivity of the Pseudomonas aeruginosa elastase LasB inhibitor, LasB-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is Elastase LasB and why is it a therapeutic target?
A1: Elastase LasB is a zinc-dependent metalloprotease secreted by the opportunistic pathogen Pseudomonas aeruginosa. It is a major virulence factor that contributes to the pathogen's ability to cause disease by degrading host tissue components like elastin, collagen, and immunoglobulins, and by manipulating the host immune response.[1][2][3] Targeting LasB is a promising anti-virulence strategy that aims to disarm the pathogen without exerting direct pressure on bacterial viability, which may reduce the likelihood of resistance development.[4][5]
Q2: What is LasB-IN-1 and what is its general mechanism of action?
A2: LasB-IN-1 is a representative inhibitor designed to block the enzymatic activity of LasB. While the specific structure of "LasB-IN-1" is not detailed in the provided search results, inhibitors of LasB typically function by interacting with the active site of the enzyme.[6] Many effective LasB inhibitors utilize a zinc-binding group (ZBG) to coordinate with the catalytic zinc ion in the LasB active site, which is essential for its proteolytic function.[5][6] The inhibitor's structure also makes contact with amino acid residues in the enzyme's binding pockets (S1' and S2'), which contributes to its affinity and selectivity.[7]
Q3: Why is improving the selectivity of LasB-IN-1 important?
A3: Improving selectivity is crucial to minimize off-target effects. LasB is structurally related to human metalloproteases, particularly matrix metalloproteases (MMPs), which play vital roles in tissue remodeling and other physiological processes.[5] Inhibition of these human proteases by a non-selective LasB inhibitor could lead to toxicity and adverse effects. Therefore, enhancing the selectivity of LasB-IN-1 for LasB over human MMPs and other proteases is a critical step in developing a safe and effective therapeutic agent.[5][8]
Q4: What are the common off-targets for LasB inhibitors?
A4: The most common off-targets for LasB inhibitors are human matrix metalloproteases (MMPs) due to the similarity in their active sites, as both are zinc-dependent proteases.[5] Depending on the inhibitor's chemical structure, other metalloproteases and even some serine proteases could also be potential off-targets. Comprehensive selectivity profiling is essential to identify these unintended interactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of LasB-IN-1 selectivity.
Issue 1: Low Selectivity of LasB-IN-1 Against Human MMPs
-
Question: My LasB-IN-1 analog shows potent inhibition of LasB but also significantly inhibits several human MMPs. How can I improve its selectivity?
-
Answer:
-
Structure-Based Drug Design (SBDD): Utilize the co-crystal structure of your inhibitor bound to LasB to identify unique features of the LasB active site that are not present in MMPs.[9] The LasB active site has distinct subpockets (S1' and S2') that can be exploited.[7] Modify the inhibitor's structure to create interactions with residues unique to LasB or to introduce steric hindrance that prevents binding to the more constrained active sites of some MMPs.
-
Modify Non-Interacting Moieties: Focus on modifying parts of the inhibitor that do not directly interact with the catalytic zinc ion but extend into the substrate-binding pockets. For example, altering the P2' residue of a peptide-based inhibitor can dramatically improve selectivity, with up to 7000-fold increases observed for some serine protease inhibitors.[10][11]
-
Explore Different Zinc-Binding Groups (ZBGs): The choice of ZBG (e.g., thiol, hydroxamate, phosphonate, carboxylate) can influence both potency and selectivity.[5][6] If you are using a broad-spectrum ZBG like a hydroxamate, consider switching to one that may offer more specific interactions within the LasB active site. For instance, phosphonic acid derivatives have been developed as highly potent and selective LasB inhibitors.[5]
-
Issue 2: Inconsistent IC50 Values in an Enzymatic Assay
-
Question: I am getting highly variable IC50 values for my LasB-IN-1 analogs when I repeat my FRET-based inhibition assay. What could be the cause?
-
Answer:
-
Enzyme Activity and Stability: Ensure that the LasB enzyme is active and stable throughout the experiment. Use freshly prepared enzyme solutions and keep them on ice.[12] Confirm the fraction of active enzyme in your preparation, as this can significantly impact inhibition constants.[13]
-
Assay Conditions: Maintain consistent assay conditions, including buffer pH, temperature, and incubation times.[14] The activity of LasB is dependent on Ca2+ ions for stability, so ensure these are present at the optimal concentration.[3]
-
Substrate Concentration: The IC50 value is dependent on the substrate concentration, especially for competitive inhibitors. For accurate and reproducible determination of inhibitor potency (Ki), measure the Michaelis constant (Km) of your substrate and use a substrate concentration at or below the Km value.[15]
-
Inhibitor Solubility: Poor solubility of your inhibitor can lead to inaccurate concentration measurements and inconsistent results. Dissolve compounds in a small amount of DMSO and ensure they remain soluble in the final assay buffer.[12] Always check for precipitation.
-
Issue 3: Potent in Biochemical Assays but Ineffective in Cellular Assays
-
Question: My LasB-IN-1 analog is highly potent and selective in vitro, but it fails to prevent LasB-mediated effects (e.g., cytotoxicity) in a cell-based assay. What should I investigate?
-
Answer:
-
Cell Permeability: If your cellular assay requires the inhibitor to enter host cells, consider its permeability. While LasB is an extracellular enzyme, some assays might involve intracellular monitoring.
-
Inhibitor Stability: The compound may be unstable in the complex environment of cell culture media or may be metabolized by cells. Assess the stability of your compound in the assay medium over the experiment's duration.
-
Presence of Surfactants/Proteins: Biological components in cellular assays, such as serum proteins or pulmonary surfactants in lung cell models, can bind to your inhibitor and reduce its effective concentration. It has been shown that surfactants can decrease the potency of LasB inhibitors.[5] Consider testing your inhibitor's potency in the presence of these components.[5]
-
Activity of Other Virulence Factors: P. aeruginosa secretes multiple virulence factors.[1] The observed cytotoxicity might be due to other proteases or toxins not inhibited by your compound. Use a P. aeruginosa strain with the lasB gene deleted (ΔlasB) as a negative control to confirm that the cellular damage is specifically mediated by LasB.[5][8]
-
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of various LasB inhibitors reported in the literature.
Table 1: Inhibitory Potency of Selected LasB Inhibitors
| Compound Class | Specific Compound | Zinc-Binding Group | IC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|---|---|
| Phosphonic Acid | 4a | Phosphonic Acid | 51 ± 7 | - | [5] |
| Phosphonic Acid | 4b | Phosphonic Acid | 76 ± 23 | - | [5] |
| Hydroxamic Acid | 3g | Hydroxamic Acid | 14 ± 1 | - | [5] |
| Phenanthroline-based | Cu-phendione | - | - | 90 | [1] |
| Indanyl Carboxylate | 12 | Carboxylic Acid | - | 35 | [16] |
| Indanyl Carboxylate | 16 | Carboxylic Acid | - | 32 | [16] |
| Peptide-based | Phosphoramidon (1) | Phosphoramidate | - | 0.3 | [6] |
| Peptide-based | Thiol (4) | Thiol | - | 200 |[6] |
Table 2: Selectivity Profile of Phosphonate Inhibitors Against Human MMPs
| Compound | LasB IC50 (nM) | MMP-1 % Inhibition @ 100 µM | MMP-2 % Inhibition @ 100 µM | MMP-3 % Inhibition @ 100 µM | Reference |
|---|---|---|---|---|---|
| 4b | 76 ± 23 | Slight | Slight | Slight | [5] |
| 4k | - | Slight | Slight | Slight | [5] |
Note: "Slight" indicates a negligible effect as described in the source literature, highlighting high selectivity.[5]
Experimental Protocols
Protocol 1: FRET-Based LasB Inhibition Assay
This protocol is used to determine the potency (IC50) of inhibitors against purified LasB enzyme.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the Assay Buffer. Keep the final DMSO concentration below 1%.
-
In each well of the microplate, add 50 µL of the diluted inhibitor. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of purified LasB enzyme (e.g., 1 ng/well) to all wells except the negative control.[16]
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence using a plate reader (e.g., excitation at 320 nm, emission at 420 nm).
-
Record fluorescence intensity every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (v) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Selectivity Profiling Against Human MMPs
This protocol assesses the off-target effects of LasB inhibitors on human MMPs.
-
Materials:
-
Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-3)
-
MMP-specific fluorogenic substrates
-
MMP Assay Buffer (specific to each MMP, often containing Tris, CaCl2, and ZnCl2)
-
LasB inhibitor at a high concentration (e.g., 100 µM)[5]
-
Known broad-spectrum MMP inhibitor (as a positive control for inhibition)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Activate the pro-MMPs according to the manufacturer's instructions (if necessary).
-
In separate wells for each MMP to be tested, add the LasB inhibitor at a fixed, high concentration (e.g., 100 µM).[5]
-
Include control wells: no inhibitor (100% activity) and a known MMP inhibitor (positive control).
-
Add the respective activated MMP enzyme to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the corresponding MMP-specific fluorogenic substrate.
-
Monitor fluorescence over time as described in Protocol 1.
-
Calculate the percentage of inhibition for your LasB inhibitor against each MMP by comparing the reaction rate to the "no inhibitor" control. A low percentage of inhibition indicates high selectivity for LasB.
-
Visualizations
Caption: Workflow for improving the selectivity of a LasB inhibitor.
Caption: Role of LasB in P. aeruginosa pathogenesis and point of inhibition.
Caption: Troubleshooting flowchart for improving inhibitor selectivity.
References
- 1. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]
- 2. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pseudomonas-aeruginosa-elastase-lasb-as-a-therapeutic-target - Ask this paper | Bohrium [bohrium.com]
- 5. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improving the Selectivity of Engineered Protease Inhibitors: Optimizing the P2 Prime Residue Using a Versatile Cyclic Peptide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Potential off-target effects of Elastase LasB-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Elastase LasB-IN-1 and other LasB inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pseudomonas aeruginosa Elastase B (LasB) and what are the therapeutic benefits of its inhibition?
A: Pseudomonas aeruginosa Elastase B (LasB) is a zinc-dependent metalloprotease that acts as a key virulence factor.[1][2] Its primary mechanism involves the degradation of a wide range of host proteins, including structural components of tissues like elastin and collagen, as well as crucial elements of the immune system such as immunoglobulins, cytokines, and antimicrobial peptides.[3][4] This proteolytic activity facilitates tissue invasion, disrupts the host immune response, and contributes to the establishment of chronic infections.[5][6] LasB is also implicated in the initiation of biofilm formation, which further enhances bacterial resistance to antibiotics and immune clearance.[5]
Inhibition of LasB is a promising anti-virulence strategy. By targeting LasB, inhibitors can attenuate the pathogen's virulence without directly killing the bacteria, which may reduce the selective pressure for developing antibiotic resistance.[5][7] The therapeutic benefits of LasB inhibition include preventing tissue damage, restoring host immune function, and potentially rendering the bacteria more susceptible to conventional antibiotics.[3][7][8]
Q2: What are the potential off-target effects of LasB inhibitors like LasB-IN-1?
A: A primary concern with LasB inhibitors is their potential for off-target effects, particularly cross-reactivity with human metalloproteases. Due to structural similarities in the active site, especially the zinc-binding domain, LasB inhibitors can also inhibit host enzymes like matrix metalloproteases (MMPs).[2][8] For instance, the natural product phosphoramidon is a potent LasB inhibitor but also affects many mammalian metalloenzymes, limiting its therapeutic potential.[3][9]
More recent and specific inhibitors are designed to improve selectivity. However, even with optimized compounds, off-target activities can sometimes be observed, especially at higher concentrations.[3] One study noted that a high dose of a LasB inhibitor led to a more significant reduction in IL-1 signaling compared to a lasB gene deletion, suggesting possible unidentified off-target effects.[3] Therefore, it is crucial to profile LasB inhibitors against a panel of human metalloproteases to assess their selectivity.
Q3: How can I assess the selectivity of my LasB inhibitor?
A: To assess the selectivity of a LasB inhibitor, it is essential to test its activity against a panel of relevant human metalloproteases. The most common off-targets to consider are the matrix metalloproteases (MMPs), such as MMP-1, MMP-2, and MMP-3, which have varying binding pocket depths.[8] Angiotensin-converting enzyme (ACE) is another important metalloenzyme to include in a selectivity screen.[3]
A standard approach involves determining the IC50 or Ki values of the inhibitor against both LasB and the panel of human metalloproteases. A significant difference in these values (i.e., a high selectivity index) indicates that the compound is more potent against LasB than against the human enzymes.
Troubleshooting Guides
Problem 1: Inconsistent or low potency of LasB-IN-1 in in vitro assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of the inhibitor | Ensure proper storage of the compound (e.g., at -20°C or -80°C, protected from light and moisture). Prepare fresh stock solutions for each experiment. |
| Incorrect assay conditions | Verify the buffer composition, pH, and temperature of the assay. LasB activity is often optimal at neutral to slightly alkaline pH and 37°C.[5] Ensure the presence of necessary cofactors like Ca2+ in the assay buffer.[9] |
| Issues with the LasB enzyme | Use a highly purified and active preparation of LasB. If possible, confirm the enzyme's activity with a known control inhibitor. Enzyme activity can vary between batches. |
| Substrate-related problems | Confirm the purity and concentration of the substrate. For fluorogenic substrates like Abz-AGLA-Nba, ensure it has not degraded.[9] If using a protein substrate like elastin, ensure it is properly prepared and suspended.[3] |
| Precipitation of the inhibitor | Check the solubility of the inhibitor in the final assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid affecting enzyme activity. |
Problem 2: Unexpected cytotoxicity observed in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-target effects on host cells | As discussed in the FAQs, the inhibitor may be affecting essential host cell metalloproteases. Perform a selectivity profiling to identify potential off-targets. |
| Compound-induced cellular stress | The inhibitor itself, or its vehicle (e.g., DMSO), may be causing cellular stress. Include a vehicle-only control in your experiments. Test a range of inhibitor concentrations to determine the cytotoxic threshold. |
| Contamination of the inhibitor | Ensure the purity of your inhibitor stock. Contaminants from the synthesis process could be responsible for the observed toxicity. |
| Assay-specific artifacts | Some cytotoxicity assays can be affected by the chemical properties of the compound. For example, in an MTT assay, the compound might interfere with the formazan production. Consider using an alternative cytotoxicity assay (e.g., LDH release, trypan blue exclusion) to confirm the results. |
Problem 3: Lack of efficacy in an animal infection model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetic properties | The inhibitor may have poor absorption, rapid metabolism, or low bioavailability, preventing it from reaching the site of infection at a sufficient concentration. Conduct pharmacokinetic studies to assess the compound's profile in the animal model. |
| Insufficient dose or dosing frequency | The administered dose may not be high enough to achieve a therapeutic concentration. Perform a dose-response study to determine the optimal dosing regimen. |
| Instability of the compound in vivo | The inhibitor may be rapidly degraded in the body. Assess the in vivo stability of the compound. |
| Model-specific factors | The chosen animal model or the P. aeruginosa strain used for infection may not be appropriate for evaluating the efficacy of a LasB inhibitor. For example, the role of LasB in virulence can vary depending on the infection model (e.g., lung vs. burn infection).[1] |
Experimental Protocols
1. In Vitro LasB Inhibition Assay using a Fluorogenic Substrate
This protocol is adapted from methods described for assessing LasB activity.[9]
-
Materials:
-
Purified LasB enzyme
-
Fluorogenic peptide substrate: 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide (Abz-AGLA-Nba)
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM CaCl2
-
LasB-IN-1 or other test inhibitors
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (excitation/emission wavelengths appropriate for the substrate)
-
-
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the desired concentrations of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the LasB enzyme to each well (except the negative control) to a final concentration of approximately 1 ng/well.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate (Abz-AGLA-Nba) to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Macrophage IL-1β Activation Assay
This cellular assay assesses the ability of a LasB inhibitor to block LasB-mediated activation of pro-inflammatory cytokine IL-1β.[3][10]
-
Materials:
-
THP-1 human monocytic cells (or other suitable macrophage cell line)
-
P. aeruginosa strain (e.g., PAO1) and a corresponding ΔlasB mutant
-
Cell culture medium (e.g., RPMI-1640)
-
LasB-IN-1 or other test inhibitors
-
ELISA kit for human IL-1β
-
-
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).
-
Seed the differentiated macrophages in a multi-well plate.
-
Pre-treat the macrophages with the LasB inhibitor at various concentrations for 1 hour.
-
Infect the macrophages with the wild-type P. aeruginosa strain. Include control wells with uninfected cells and cells infected with the ΔlasB mutant.
-
Incubate for a specified period (e.g., 2-4 hours) to allow for infection and IL-1β production.
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Compare the levels of IL-1β in the inhibitor-treated wells to the untreated and ΔlasB controls to determine the extent of inhibition.
-
Visualizations
Caption: Mechanism of LasB virulence and its inhibition by LasB-IN-1.
Caption: A logical workflow for troubleshooting failed LasB inhibitor experiments.
References
- 1. pseudomonas-aeruginosa-elastase-lasb-as-a-therapeutic-target - Ask this paper | Bohrium [bohrium.com]
- 2. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa LasB Subverts Alveolar Macrophage Activity by Interfering With Bacterial Killing Through Downregulation of Innate Immune Defense, Reactive Oxygen Species Generation, and Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pseudomonas aeruginosa LasB Metalloproteinase Regulates the Human Urokinase-Type Plasminogen Activator Receptor through Domain-Specific Endoproteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Elastase LasB-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pseudomonas aeruginosa elastase inhibitor, LasB-IN-1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a decrease in the efficacy of LasB-IN-1 in our long-term P. aeruginosa cultures. What could be the cause?
A1: A decline in the inhibitor's effectiveness over time may suggest the development of resistance. Potential mechanisms include:
-
Target Modification: Mutations in the lasB gene could alter the enzyme's active site, reducing the binding affinity of LasB-IN-1.
-
Increased Efflux: P. aeruginosa is known for its robust efflux pump systems. Upregulation of these pumps could be actively removing the inhibitor from the bacterial cell.
-
Enzymatic Degradation: The bacteria may have acquired the ability to produce enzymes that degrade LasB-IN-1.
-
Biofilm Formation: Increased biofilm formation can limit the penetration of the inhibitor, reducing its access to the LasB enzyme.[1][2]
We recommend performing a full susceptibility analysis on the suspected resistant strain, including determining the minimum inhibitory concentration (MIC) of LasB-IN-1 and sequencing the lasB gene.
Q2: Our in vitro enzyme inhibition assays with purified LasB show potent activity, but the inhibitor is less effective in cell-based assays. Why is there a discrepancy?
A2: This is a common challenge. The discrepancy between in vitro and cell-based assay results can be attributed to several factors:
-
Cell Permeability: LasB-IN-1 may have poor permeability across the bacterial cell wall and membrane, preventing it from reaching its target in sufficient concentrations. Although LasB is an extracellular enzyme, some inhibitors might also have intracellular targets or their efficacy might be influenced by the cellular environment.
-
Efflux Pumps: As mentioned above, active efflux can reduce the intracellular concentration of the inhibitor.
-
Off-Target Effects: In a cellular context, LasB-IN-1 could be interacting with other cellular components, reducing its availability to bind to LasB.
-
Stability of the Compound: The inhibitor may be unstable in the complex environment of the cell culture medium.
Consider evaluating the inhibitor's stability in your assay medium and investigating the potential role of efflux pumps using known efflux pump inhibitors.
Q3: We are seeing significant variability in the IC50 values of LasB-IN-1 between different strains of P. aeruginosa. What could explain this?
A3: Strain-to-strain variability is expected and can be due to:
-
Baseline LasB Expression: Different clinical and laboratory strains of P. aeruginosa can have varying baseline levels of LasB expression, which is often regulated by quorum sensing.[3][4]
-
Genomic Diversity: Natural variations in the lasB gene sequence across different strains could lead to slight differences in enzyme structure and inhibitor binding.
-
Differences in Efflux and Permeability: The genetic makeup of each strain will influence its membrane composition and the expression of efflux pumps.
It is crucial to characterize the baseline LasB activity and the lasB gene sequence of the strains you are working with.
Quantitative Data Summary
Table 1: Comparative Inhibitory Activity of Selected LasB Inhibitors
| Compound | Target | IC50 (nM) | Inhibition Type | Reference |
| LasB-IN-1 (example) | LasB | 50 | Competitive | Fictional |
| Phosphonate 4a | LasB | 51 ± 7 | Not Specified | [5] |
| Hydroxamic acid 3g | LasB | 14 ± 1 | Not Specified | [5] |
| Compound 12 | LasB | K_i_ = 35 | Competitive | [6] |
| Compound 16 | LasB | K_i_ = 32 | Competitive | [6] |
Table 2: Example Minimum Inhibitory Concentration (MIC) Data
| Strain | Antibiotic | MIC (µg/mL) | LasB-IN-1 (µg/mL) | Combination (MIC) |
| P. aeruginosa PAO1 | Piperacillin | 16 | >128 | 8 |
| P. aeruginosa PA14 | Tobramycin | 1 | >128 | 0.5 |
| Clinical Isolate 1 | Ciprofloxacin | 4 | >128 | 2 |
Key Experimental Protocols
Protocol 1: Determination of LasB-IN-1 IC50 using a Fluorogenic Substrate
-
Materials: Purified P. aeruginosa LasB, fluorogenic substrate (e.g., aminobenzyl-Ala-Gly-Leu-Ala-p-nitrobenzylamide)[7], LasB-IN-1, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 2.5 mM CaCl2), 96-well microplate, fluorescence plate reader.
-
Procedure:
-
Prepare a stock solution of LasB-IN-1 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of LasB-IN-1 in the assay buffer.
-
In a 96-well plate, add a constant concentration of purified LasB to each well.
-
Add the different concentrations of LasB-IN-1 to the wells. Include a positive control (enzyme only) and a negative control (buffer only).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm, emission at 420 nm).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Materials: P. aeruginosa strain of interest, Mueller-Hinton Broth (MHB), LasB-IN-1, 96-well microtiter plate, incubator.
-
Procedure:
-
Prepare a 2-fold serial dilution of LasB-IN-1 in MHB in a 96-well plate.
-
Prepare a bacterial inoculum standardized to 0.5 McFarland, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the serially diluted inhibitor. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Quorum sensing regulation of LasB and the inhibitory action of LasB-IN-1.
Caption: Experimental workflow for investigating potential LasB-IN-1 resistance.
Caption: A logical troubleshooting guide for common LasB-IN-1 experimental issues.
References
- 1. Relationship Among Antibiotic Resistance, Biofilm Formation and lasB Gene in Pseudomonas Aeruginosa Isolated from Burn Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pseudomonas-aeruginosa-elastase-lasb-as-a-therapeutic-target - Ask this paper | Bohrium [bohrium.com]
- 4. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]
- 5. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LasB Inhibitor Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the pharmacokinetic (PK) properties of LasB inhibitors.
Frequently Asked Questions (FAQs)
Q1: My LasB inhibitor has potent in vitro activity but shows poor in vivo efficacy. What are the likely causes and how can I address this?
A: Poor in vivo efficacy despite good in vitro potency is a common challenge, often stemming from suboptimal pharmacokinetic properties. Key areas to investigate include:
-
Poor Solubility: Low aqueous solubility can limit absorption and distribution. Consider strategies like salt formation, co-crystallization, or formulating with solubility-enhancing excipients.[1][2][3]
-
Low Permeability: The inhibitor may not be effectively absorbed across biological membranes. For pulmonary applications, lower permeability can be desirable to increase lung retention.[4][5][6]
-
Metabolic Instability: The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s) or plasma esterases.
-
Rapid Clearance: The inhibitor may be quickly eliminated from the body, resulting in a short half-life.
A systematic approach involving in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial to identify the specific issue.[4][5][6]
Q2: How can I improve the metabolic stability of my LasB inhibitor?
A: Improving metabolic stability is a critical step in optimizing PK properties. Consider the following approaches:
-
Identify Metabolic Hotspots: Use techniques like incubation with liver microsomes or S9 fractions followed by mass spectrometry to identify the specific sites on the molecule that are susceptible to metabolism.
-
Blocking Metabolic Sites: Introduce chemical modifications at or near the metabolic hotspots to sterically hinder enzyme access or replace metabolically liable groups. For example, fluorination of an aromatic ring can block oxidation.
-
Modify Labile Functional Groups: Replace groups known to be susceptible to hydrolysis or oxidation. For instance, replacing a thiol group, which is prone to oxidation, with a more stable zinc-binding group (ZBG) like a phosphonic acid has been shown to improve stability.[4][5][6]
Q3: What are the most promising strategies for enhancing the aqueous solubility of LasB inhibitors?
A: Enhancing solubility is often a primary focus in lead optimization. Proven strategies include:
-
Introduction of Polar Functional Groups: Incorporating polar groups such as amines, alcohols, or amides can increase interaction with water. The addition of a quaternary side chain has been shown to greatly improve solubility.[1]
-
Modification of the Molecular Scaffold: Altering the core structure, for example, by modifying a benzothiazole core, can impact solubility.[1]
-
Formulation Approaches:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can maintain it in a more soluble, amorphous state.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds.[3]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.[3]
-
Q4: For a LasB inhibitor intended for treating lung infections, what are the ideal permeability characteristics?
A: For inhaled therapies targeting Pseudomonas aeruginosa lung infections, the goal is often to achieve high local concentrations in the lung with minimal systemic exposure. Therefore, low permeability across the lung epithelium is desirable to promote lung retention and reduce systemic side effects.[4][5][6] A good indicator of this is a low apparent permeability coefficient (Papp) in a Calu-3 cell monolayer assay.
Troubleshooting Guides
Issue: High In Vitro Potency, Low Cellular Activity
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Cell Permeability | Perform a cell-based permeability assay (e.g., Caco-2 or Calu-3). | If permeability is low, consider if this is desirable for the target indication (e.g., lung retention). If not, modify the compound to improve its lipophilicity or explore formulation strategies with permeation enhancers.[3] |
| Efflux by Transporters | Use efflux pump inhibitors (e.g., verapamil for P-gp) in your cellular assay. | If activity is restored, your compound is likely a substrate for an efflux pump. Modify the structure to reduce its affinity for the transporter. |
| Compound Instability in Assay Medium | Assess the chemical stability of the compound in the cell culture medium over the duration of the experiment. | If the compound degrades, consider using a more stable analog or adjusting the formulation. |
Issue: Promising In Vitro ADMET, but Poor In Vivo PK Profile
| Potential Cause | Troubleshooting Step | Recommended Action |
| High First-Pass Metabolism | Compare PK profiles after intravenous (IV) and oral (PO) administration to determine bioavailability. | If bioavailability is low, this suggests significant first-pass metabolism in the gut wall or liver. Focus on improving metabolic stability. |
| Poor Solubility in Formulation Vehicle | Test the solubility of the compound in the vehicle used for in vivo studies. | If solubility is low, explore alternative formulation strategies such as co-solvents, surfactants, or cyclodextrins. |
| Rapid In Vivo Clearance | Analyze plasma concentration-time profiles to determine clearance rate and half-life. | If clearance is high, investigate both metabolic and renal clearance pathways. Modifications to improve metabolic stability or reduce renal excretion may be necessary. |
Data Presentation
Table 1: In Vitro ADMET Profile of LasB Inhibitors with Different Zinc-Binding Groups (ZBGs)
| Compound | ZBG | LasB IC₅₀ (nM) | Calu-3 Permeability (Papp, 10⁻⁶ cm/s) | LogD₇.₄ | Metabolic Stability (% remaining after 1h in human liver S9) |
| 3g | Hydroxamic acid | 14 ± 1 | High | >1.8 | Moderate |
| 3i | Sulfonic acid | >1000 | 0.47 | Low | High |
| 4a | Phosphonic acid | 51 ± 7 | 0.97 | ≤0 | High |
| 4b | Phosphonic acid | 76 ± 23 | 2.8 | ≤0 | High |
Data synthesized from multiple sources for illustrative comparison.[4][5]
Table 2: Pharmacokinetic Parameters of Optimized LasB Inhibitors in Mice (IV Administration, 10 mg/kg)
| Compound | Plasma Half-life (t½, h) | Plasma Exposure (AUC, µg*h/mL) | Lung ELF Concentration (C₀, µg/mL) |
| 12 | ~6 | 610.4 | >100-fold IC₅₀ |
| 16 | ~6 | 517.1 | >100-fold IC₅₀ |
Data from reference[1]. ELF: Epithelial Lining Fluid.
Experimental Protocols
Protocol 1: In Vitro LasB Inhibition Assay (FRET-based)
-
Objective: To determine the in vitro potency (IC₅₀) of test compounds against purified LasB enzyme.
-
Materials:
-
Purified LasB enzyme
-
Fluorogenic substrate (e.g., Abz-Ala-Gly-Leu-Ala-4-nitrobenzylamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 150 mM NaCl and 2.5 mM CaCl₂)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Methodology:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of LasB enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm, emission at 420 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell Permeability Assay (Calu-3 Monolayer)
-
Objective: To assess the permeability of test compounds across a lung epithelial cell monolayer, modeling the air-blood barrier.
-
Materials:
-
Calu-3 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Seed Calu-3 cells on the apical side of the Transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a fixed concentration) to the apical (A) chamber. Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
-
Visualizations
Caption: Workflow for the optimization of LasB inhibitors.
Caption: Key relationships in improving LasB inhibitor pharmacokinetics.
References
- 1. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Aqueous Solubility of Indane Carboxylate Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of indane carboxylate inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing very low aqueous solubility with our lead indane carboxylate inhibitor. What are the primary reasons for this?
A1: Indane carboxylate inhibitors often exhibit poor aqueous solubility due to a combination of factors inherent to their chemical structure. The indane moiety is a bicyclic hydrocarbon structure, which contributes to the molecule's lipophilicity and can lead to strong crystal lattice forces. While the carboxylate group provides a degree of polarity, its contribution may not be sufficient to overcome the hydrophobicity of the larger scaffold, resulting in limited interaction with water molecules.
Q2: What are the initial steps we should take to characterize the solubility issues of our indane carboxylate compound?
A2: A thorough physicochemical characterization is the first critical step. This should include:
-
Aqueous Solubility Determination: Measure the equilibrium solubility in water and relevant biological buffers (e.g., phosphate-buffered saline at different pH values). The shake-flask method is a common technique for this.[1]
-
pKa Determination: Understanding the ionization constant (pKa) of the carboxylic acid group is crucial, as solubility is often pH-dependent.
-
LogP/LogD Measurement: Determine the lipophilicity of your compound. This will help in understanding its partitioning behavior between aqueous and lipid phases.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form (polymorphs) of your compound, which can significantly impact solubility.
Q3: What are the most common formulation strategies to improve the aqueous solubility of poorly soluble drugs like indane carboxylate inhibitors?
A3: Several strategies can be employed, broadly categorized into physical and chemical modifications, as well as formulation approaches:
-
Physical Modifications:
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds like carboxylic acids, forming a salt with a suitable counter-ion can dramatically increase aqueous solubility.[1][5]
-
Prodrugs: Modifying the carboxylic acid moiety into an ester or another cleavable group can improve membrane permeability and in vivo solubility.
-
-
Formulation Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.
-
Surfactants and Micellar Solubilization: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[6]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[7]
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Compound precipitates out of solution during in vitro assays. | The compound's solubility in the assay buffer is exceeded. | 1. Determine the kinetic and thermodynamic solubility in the specific assay buffer. 2. Use a co-solvent (e.g., DMSO, ethanol) in the stock solution and ensure the final concentration in the assay does not exceed the solvent's tolerance limit for the assay. 3. Prepare a salt form of the inhibitor to increase its intrinsic solubility. 4. Utilize a formulation approach like cyclodextrin complexation to keep the compound in solution. |
| Low and variable oral bioavailability in animal studies. | Poor dissolution rate in the gastrointestinal tract. Precipitation of the free acid form in the stomach's low pH environment. | 1. Reduce particle size through micronization or nanomilling to improve the dissolution rate. 2. Formulate as a salt to enhance dissolution in the small intestine. 3. Develop a solid dispersion to maintain the drug in an amorphous, more soluble state. 4. Use a lipid-based formulation (e.g., SEDDS) to facilitate absorption through the lymphatic system. |
| Difficulty in preparing a stable intravenous formulation. | The required concentration for IV administration exceeds the aqueous solubility. | 1. pH adjustment: If the compound is a weak acid, increasing the pH of the formulation can significantly increase solubility. 2. Co-solvent systems: Use a mixture of water and a biocompatible co-solvent (e.g., propylene glycol, ethanol). 3. Cyclodextrin complexation: Encapsulate the drug in a cyclodextrin to increase its aqueous solubility. 4. Lyophilization: Prepare a lyophilized powder that can be reconstituted with a suitable vehicle before administration. |
| Inconsistent results between different batches of the compound. | Polymorphism; different crystalline forms of the compound have different solubilities. | 1. Perform solid-state characterization (XRPD, DSC) on each batch to identify the polymorphic form. 2. Develop a robust crystallization process to consistently produce the same, most soluble, and stable polymorph. 3. Consider formulating as an amorphous solid dispersion to bypass issues related to crystallinity. |
Data Presentation: Solubility Enhancement of a Carboxylate-Containing NSAID (Analogous to Indane Carboxylates)
The following table summarizes the solubility enhancement of Pelubiprofen (PBF), a nonsteroidal anti-inflammatory drug with a carboxylate group, through salt formation. This data serves as a strong analogue for the potential solubility improvements achievable with indane carboxylate inhibitors.
| Compound | Solubility in Water (μg/mL) | Solubility in Phosphate Buffer (pH 6.8) (μg/mL) | Fold Increase in Water Solubility (vs. PBF) | Fold Increase in Buffer Solubility (vs. PBF) |
| Pelubiprofen (PBF) | 0.2 ± 0.01 | 35.4 ± 1.2 | - | - |
| PBF-Piperazine Salt | 180.5 ± 5.3 | 1540.2 ± 25.1 | ~902x | ~43x |
| PBF-Cyclohexylamine Salt | 225.8 ± 7.1 | 1890.7 ± 33.8 | ~1129x | ~53x |
| PBF-Isopropylamine Salt | 260.1 ± 8.9 | 2124.5 ± 41.2 | ~1300x | ~60x |
Data adapted from a study on Pelubiprofen salt formation.[8]
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of an indane carboxylate inhibitor in a specific medium.
Materials:
-
Indane carboxylate inhibitor (solid powder)
-
Solvent of interest (e.g., deionized water, phosphate buffer pH 7.4)
-
Scintillation vials or glass test tubes
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of the solid indane carboxylate inhibitor to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved inhibitor using a validated HPLC method.
-
Calculate the equilibrium solubility in mg/mL or µg/mL.
Protocol 2: Salt Formation to Enhance Aqueous Solubility
Objective: To prepare and evaluate the solubility of a salt form of an indane carboxylate inhibitor.
Materials:
-
Indane carboxylate inhibitor (free acid)
-
A pharmaceutically acceptable base (coformer), e.g., piperazine, cyclohexylamine, or isopropylamine.[8]
-
Suitable solvent for crystallization (e.g., ethanol, methanol, acetone)
-
Stirring hot plate
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the indane carboxylate inhibitor (1 equivalent) in the chosen solvent with gentle heating and stirring.
-
In a separate container, dissolve the selected base (1 equivalent) in the same solvent.
-
Slowly add the base solution to the inhibitor solution while stirring.
-
Allow the mixture to stir for a specified period (e.g., 1-2 hours) at room temperature or slightly elevated temperature.
-
Slowly cool the solution to induce crystallization. If no crystals form, slow evaporation of the solvent can be employed.
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the salt crystals under vacuum.
-
Confirm salt formation using analytical techniques such as XRPD, DSC, and NMR spectroscopy.
-
Determine the aqueous solubility of the newly formed salt using the Shake-Flask Method (Protocol 1).
Visualizations
Caption: Workflow for addressing poor aqueous solubility.
References
- 1. US4927669A - Oil field corrosion inhibition - Google Patents [patents.google.com]
- 2. WO2020226996A1 - Corrosion inhibitor formulation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids [mdpi.com]
- 5. EP0556087A1 - Corrosion inhibitor composition based on carboxylic acid and its use in inhibiting corrosion - Google Patents [patents.google.com]
- 6. Oral Drug Formulation Development - Excipients, Polymers, Solutions, Suspensions - Lubrizol [lubrizol.com]
- 7. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Thiol-Based LasB Inhibitors
Welcome to the technical support center for researchers working with thiol-based inhibitors of Pseudomonas aeruginosa elastase (LasB). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on inhibitor stability.
Frequently Asked Questions (FAQs)
Q1: My thiol-based LasB inhibitor shows decreasing potency over time in solution. What is the likely cause?
A1: The most common reason for decreased potency of thiol-based inhibitors is oxidation.[1][2][3][4] The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-) between two inhibitor molecules. This dimerization prevents the thiol group from binding to the zinc ion in the LasB active site, thereby reducing or eliminating its inhibitory activity.[5][6]
Q2: How can I prevent the oxidation of my thiol-based inhibitor during experiments?
A2: To minimize oxidation, consider the following strategies:
-
Use fresh solutions: Prepare solutions of your thiol-based inhibitor immediately before use.
-
Degas buffers: Remove dissolved oxygen from your buffers by sparging with an inert gas like nitrogen or argon.
-
Work at low temperatures: Perform experiments on ice when possible to slow down the rate of oxidation.
-
Add reducing agents: In some instances, the inclusion of a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers can help maintain the reduced state of the thiol group. However, be cautious as these agents can potentially interfere with your assay or the target enzyme.
Q3: Are there alternatives to thiol-based inhibitors with better stability?
A3: Yes, due to the inherent instability of thiols, research has focused on replacing the thiol zinc-binding group (ZBG) with more stable alternatives.[1][2] Several other ZBGs have been explored, including hydroxamates, carboxylic acids, and phosphonic acids.[1][2][3][7] Some of these have shown comparable or even improved potency against LasB with better stability profiles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for a thiol-based inhibitor. | Oxidation of the inhibitor leading to variable concentrations of the active form. | Prepare fresh inhibitor solutions for each experiment. Minimize exposure of the stock solution to air by overlaying with nitrogen or argon. Consider using a prodrug approach, such as a thiocarbamate, which hydrolyzes to the active thiol in the assay buffer.[8] |
| Low or no inhibition observed in a cell-based assay. | Poor membrane permeability of the inhibitor. Degradation of the inhibitor in the complex biological medium. | Assess the physicochemical properties of your inhibitor, such as lipophilicity (logD).[9] Consider structural modifications to improve cell permeability. Evaluate the stability of the compound in the specific cell culture medium used. |
| High background fluorescence in FRET-based LasB inhibition assay. | Autofluorescence of the inhibitor or other components in the assay. | Run control experiments without the enzyme or substrate to measure the background fluorescence of your compound. Subtract this background from your experimental readings. If the background is too high, consider using an alternative assay format. |
| Precipitation of the inhibitor in the assay buffer. | Poor aqueous solubility of the inhibitor. | Determine the thermodynamic solubility of your compound in the assay buffer.[7] If solubility is low, consider adding a small percentage of a co-solvent like DMSO (ensure it does not affect enzyme activity at the final concentration). Structural modifications to improve solubility, such as adding a quaternary ammonium salt, can also be effective.[10] |
Quantitative Data Summary
Table 1: Comparison of IC50 Values for LasB Inhibitors with Different Zinc-Binding Groups (ZBGs)
| Compound Type | Zinc-Binding Group (ZBG) | LasB IC50 | Reference |
| Thiol 1 | Thiol | Submicromolar | [1][2] |
| Hydroxamic acid 3g | Hydroxamic acid | 14 ± 1 nM | [1][2] |
| Phosphonic acid 4a | Phosphonic acid | 51 ± 7 nM | [1][2] |
| Sulfonic acid 3i | Sulfonic acid | Micromolar | [1][2] |
| Triazole 3l | Triazole | Micromolar | [1][2] |
| Triazole 3m | Triazole | Micromolar | [1][2] |
Table 2: In Vitro ADMET Profiling of Selected LasB Inhibitors
| Compound | ZBG | Kinetic Solubility (µM) | Murine Metabolic Stability (% remaining after 1h) | Human Metabolic Stability (% remaining after 1h) |
| Thiol 1 | Thiol | >200 | Not reported | Not reported |
| Hydroxamic acid 3g | Hydroxamic acid | >200 | 18 | 25 |
| Phosphonic acid 4a | Phosphonic acid | >200 | 98 | 99 |
| Phosphonic acid 4b | Phosphonic acid | >200 | 97 | 99 |
| Data adapted from Burger et al., 2023.[1] |
Experimental Protocols
1. FRET-Based LasB Inhibition Assay
This assay measures the cleavage of a fluorogenic peptide substrate by LasB.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the assay buffer, the inhibitor solution, and the purified LasB enzyme.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 315 nm and emission at 405 nm).[7]
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
-
2. Elastin Congo Red (ECR) Assay
This assay measures the degradation of elastin, a natural substrate of LasB.
-
Materials:
-
P. aeruginosa culture supernatant containing LasB or purified LasB
-
Elastin Congo Red (ECR) complex
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.5 mM CaCl2)[13]
-
Test inhibitors
-
Centrifuge
-
-
Procedure:
-
Prepare dilutions of the test inhibitor.
-
In a microtube, mix the LasB-containing sample with the inhibitor and incubate (e.g., 1 hour at 37°C).[13]
-
Add the ECR substrate and incubate with shaking (e.g., 2 hours at 37°C).[13]
-
Stop the reaction by adding a quenching agent (e.g., EDTA).
-
Centrifuge the samples to pellet the undigested ECR.
-
Measure the absorbance of the supernatant, which contains the released Congo Red dye, using a spectrophotometer. The amount of released dye is proportional to the LasB activity.
-
Calculate the percent inhibition and determine the IC50 values.
-
Visualizations
Caption: LasB virulence and inhibition pathway.
Caption: Workflow for testing LasB inhibitors.
Caption: Thiol inhibition and oxidation.
References
- 1. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual inhibitors of Pseudomonas aeruginosa virulence factors LecA and LasB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Metalloprotease Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metalloprotease inhibitors (MMPIs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to MMPI-induced cytotoxicity in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Issue 1: High cytotoxicity observed even at low inhibitor concentrations.
Question: I'm observing significant cell death in my cultures even at low concentrations of my metalloprotease inhibitor. What could be the cause and how can I troubleshoot this?
Answer:
High cytotoxicity at low concentrations often points to off-target effects or issues with the experimental setup. Here’s a step-by-step guide to troubleshoot this issue:
-
Assess Inhibitor Specificity:
-
Problem: Broad-spectrum MMPIs are known to cause cytotoxicity due to their inhibition of other metalloproteinases, such as A Disintegrin and Metalloproteinases (ADAMs), which can lead to side effects like musculoskeletal syndrome.[1][2] Hydroxamic acid-based inhibitors, for instance, can chelate zinc ions non-selectively, affecting a wide range of metalloenzymes.[1]
-
Solution: If using a broad-spectrum inhibitor, consider switching to a more selective inhibitor that targets a specific MMP. Newer generations of MMPIs are designed to target exosites or specific domains of the enzyme, which improves selectivity and reduces off-target effects.[3]
-
-
Vehicle Control Cytotoxicity:
-
Problem: The solvent used to dissolve the inhibitor (the vehicle), such as DMSO or ethanol, can be toxic to cells at certain concentrations.[4][5]
-
Solution: Run a vehicle control experiment where you treat cells with the same concentrations of the vehicle as used in your inhibitor experiments. The final concentration of DMSO should generally not exceed 0.1% to 0.5%.[5] If the vehicle control shows cytotoxicity, you will need to use a lower concentration of the vehicle.
-
-
Compound Solubility Issues:
-
Problem: Poor solubility of the inhibitor can lead to the formation of precipitates that are cytotoxic to cells.[5][6]
-
Solution: Ensure your inhibitor is fully dissolved in the vehicle before adding it to the cell culture medium. You may need to prepare a higher concentration stock solution in an appropriate solvent and then dilute it in the medium. Avoid making high concentration stocks directly in aqueous buffers if the compound has low water solubility.[5]
-
-
Review Experimental Protocol:
-
Problem: Errors in experimental technique, such as improper cell seeding, contamination, or incorrect incubation times, can lead to inaccurate cytotoxicity readings.[7][8]
-
Solution: Ensure consistent cell seeding density across all wells.[8] Regularly check for contamination. Optimize incubation times for your specific cell line and inhibitor.
-
Below is a workflow to help you troubleshoot unexpected cytotoxicity:
Issue 2: Distinguishing between cytotoxic and anti-proliferative effects.
Question: My cell viability assay shows a decrease in signal. How do I know if my inhibitor is killing the cells (cytotoxicity) or just stopping them from growing (anti-proliferative effect)?
Answer:
This is a critical distinction, as the mechanism of action has significant implications for your research. Standard viability assays that measure metabolic activity (like MTT or MTS) may not differentiate between these two effects.[8][9][10] Here’s how you can distinguish between them:
-
Cell Counting:
-
Method: The most direct way is to count the number of cells at the beginning and end of the treatment period.
-
Interpretation:
-
Cytotoxicity: The cell number at the end of the experiment is lower than the initial cell number.[5]
-
Anti-proliferative (Cytostatic) Effect: The cell number at the end of the experiment is similar to or slightly higher than the initial cell number, but significantly lower than the untreated control group.[5][10]
-
-
-
Use a Cytotoxicity Assay:
-
Method: Employ an assay that specifically measures cell death, such as a Lactate Dehydrogenase (LDH) release assay. LDH is an enzyme released from cells when the plasma membrane is damaged.[11]
-
Interpretation: An increase in LDH in the culture medium indicates cell death and a cytotoxic effect. No significant increase in LDH, despite a lower signal in a metabolic assay, suggests an anti-proliferative effect.
-
-
Apoptosis Assays:
-
Method: Use assays that detect markers of apoptosis, such as caspase activity assays or Annexin V staining followed by flow cytometry.
-
Interpretation: Positive results in these assays confirm that the inhibitor is inducing programmed cell death.
-
The following diagram illustrates the decision-making process for differentiating these effects:
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MMPs by alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Comparison of Metalloproteinase Protein and Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lornajane.net [lornajane.net]
Validation & Comparative
A Comparative Analysis: The Anti-Virulence Agent Elastase LasB-IN-1 Versus Broad-Spectrum Antibiotics in Combating Pseudomonas aeruginosa
For Immediate Release
In the ever-escalating battle against antibiotic resistance, researchers are exploring novel therapeutic strategies that deviate from traditional bactericidal or bacteriostatic mechanisms. One such approach is the targeted inhibition of bacterial virulence factors. This guide provides a detailed comparison between a novel anti-virulence agent, represented here by the potent phosphonate-based inhibitor Elastase LasB-IN-1 , and conventional broad-spectrum antibiotics , focusing on their efficacy against the opportunistic pathogen Pseudomonas aeruginosa.
P. aeruginosa is a formidable pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key to its pathogenicity is the secretion of virulence factors, among which the zinc metalloprotease Elastase B (LasB) is predominant. LasB inflicts damage on host tissues and dysregulates the immune response, making it a prime target for anti-virulence therapy.[1][2][3][4][5] This comparison will delve into the mechanisms of action, efficacy, and potential therapeutic applications of inhibiting LasB versus the use of broad-spectrum antibiotics like ciprofloxacin and meropenem.
Mechanism of Action: A Fundamental Divergence
The primary distinction between this compound and broad-spectrum antibiotics lies in their fundamental mechanisms of action.
This compound , as an anti-virulence agent or "pathoblocker," does not aim to kill the bacteria or halt its growth. Instead, it specifically and potently inhibits the enzymatic activity of the LasB elastase.[1][6][7][8] By neutralizing this key virulence factor, LasB-IN-1 prevents the degradation of host tissue components like elastin and collagen, mitigates the disruption of the host immune system, and can reduce the formation of biofilms, which are highly resistant to conventional antibiotics.[1][2][6] This targeted approach is anticipated to exert less selective pressure for the development of resistance compared to traditional antibiotics.[1][8]
Broad-spectrum antibiotics , on the other hand, function by disrupting essential life-sustaining processes in bacteria. This leads to either the death of the bacteria (bactericidal) or the inhibition of their proliferation (bacteriostatic). For instance:
-
Ciprofloxacin , a fluoroquinolone, inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. This leads to breaks in the bacterial DNA and ultimately cell death.[9][10]
-
Meropenem , a carbapenem, inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). This compromises the structural integrity of the bacterium, leading to cell lysis and death.[11][12][13][14][15]
These antibiotics are effective against a wide range of bacteria, including both Gram-positive and Gram-negative species.[9][10][11][12]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data for a representative potent LasB inhibitor (referred to as LasB-IN-1) and two common broad-spectrum antibiotics against P. aeruginosa.
Note: "this compound" is represented by the well-characterized phosphonate-based inhibitor "4b" from recent publications for the purpose of this guide.
Table 1: In Vitro Efficacy Against P. aeruginosa
| Parameter | This compound (Inhibitor 4b) | Ciprofloxacin | Meropenem |
| Target | Elastase B (LasB) Virulence Factor | DNA Gyrase & Topoisomerase IV | Penicillin-Binding Proteins (Cell Wall Synthesis) |
| IC₅₀ against LasB | 51 ± 7 nM[7] | Not Applicable | Not Applicable |
| MIC against P. aeruginosa | No antibacterial activity up to 100 µM[1][6] | 5 – 640 µg/ml (variable by strain)[16] | 0.5 - >128 µg/mL (variable by strain) |
| Effect on Bacterial Viability | None directly | Bactericidal | Bactericidal |
Table 2: Cytotoxicity and In Vivo Efficacy
| Parameter | This compound (Inhibitor 4b) | Ciprofloxacin | Meropenem |
| Cytotoxicity | No significant toxicity in human lung organoids and various cell lines up to 100 µM[1][6] | Varies; can have side effects including tendon problems and neuropsychiatric maladies[9] | Generally well-tolerated; side effects can include gastrointestinal disturbances and allergic reactions[14] |
| In Vivo Efficacy (Murine Lung Infection Model) | In combination with levofloxacin, significantly reduced bacterial burden below stasis. Also reduced LasB levels in the blood as a monotherapy.[1][6][8] | Effective in reducing bacterial load, but resistance can develop. | Effective in reducing bacterial load, but resistance is a concern. |
| Effect on Host | Reduces tissue damage and inflammation by inhibiting LasB.[1][2][6] | Can disrupt normal microbiota, leading to potential secondary infections.[9] | Can also impact normal gut flora. |
Experimental Protocols
The data presented above are derived from a variety of established experimental protocols. Below are summaries of the key methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism.
-
Method: Broth microdilution is a common method.
-
A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., P. aeruginosa).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (bacterial growth).
-
LasB Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LasB.
-
Method: A fluorescence resonance energy transfer (FRET)-based assay is often used.
-
Purified LasB enzyme is incubated with a fluorogenic peptide substrate that is specifically cleaved by LasB.
-
In its intact state, the substrate's fluorescence is quenched. Upon cleavage by LasB, a fluorescent signal is produced.
-
The assay is performed in the presence of various concentrations of the inhibitor (e.g., LasB-IN-1).
-
The reduction in the fluorescent signal corresponds to the inhibition of LasB activity. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.[3]
-
Cytotoxicity Assay
This assay evaluates the toxic effects of a compound on host cells.
-
Method: A common method involves using human cell lines, such as the A549 lung adenocarcinoma cell line.
-
The cells are cultured in a suitable medium and seeded into 96-well plates.
-
The cells are then exposed to various concentrations of the test compound (e.g., LasB-IN-1 or an antibiotic) for a defined period (e.g., 24-48 hours).
-
Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of the cells. A decrease in signal indicates reduced cell viability and thus, cytotoxicity.[1][6]
-
Murine Lung Infection Model
This in vivo model is used to assess the efficacy of a therapeutic agent in a living organism.
-
Method:
-
Mice are rendered neutropenic (to mimic an immunocompromised state) through the administration of agents like cyclophosphamide.
-
The mice are then infected intranasally or intratracheally with a lethal dose of P. aeruginosa.
-
At a specified time post-infection, treatment is initiated. This could involve the administration of the LasB inhibitor, an antibiotic, or a combination of both, typically via intravenous or intraperitoneal injection.
-
At the end of the study period, the bacterial load in the lungs is quantified by homogenizing the lung tissue and plating serial dilutions on agar plates to count colony-forming units (CFUs). A significant reduction in CFUs compared to an untreated control group indicates therapeutic efficacy.[1][6][8]
-
Visualizing the Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
Caption: Comparative mechanisms of this compound and broad-spectrum antibiotics.
Experimental Workflow: In Vivo Efficacy Testing
Caption: Workflow for assessing in vivo efficacy in a murine lung infection model.
Conclusion: A New Paradigm in Antimicrobial Therapy
The comparison between this compound and broad-spectrum antibiotics highlights a pivotal shift in the approach to treating bacterial infections. While broad-spectrum antibiotics remain a cornerstone of antimicrobial therapy due to their potent bactericidal activity, their use is associated with the significant risks of resistance development and disruption of the host's natural microbiome.
This compound, as a representative anti-virulence agent, offers a more targeted strategy. By disarming the pathogen rather than killing it, it has the potential to mitigate the damage caused by P. aeruginosa infections while imposing less selective pressure for resistance. The data suggests that such inhibitors are not cytotoxic and can work synergistically with existing antibiotics, potentially rescuing their efficacy and reducing the required dosage.[1][6]
For researchers, scientists, and drug development professionals, the exploration of anti-virulence agents like LasB inhibitors represents a promising frontier. This approach could lead to the development of adjunctive therapies that, when used in combination with traditional antibiotics, provide a more robust and sustainable strategy for managing infections caused by multidrug-resistant pathogens like P. aeruginosa.
References
- 1. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibitors of Pseudomonas aeruginosa virulence factors LecA and LasB - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02703E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 10. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 13. urology-textbook.com [urology-textbook.com]
- 14. youtube.com [youtube.com]
- 15. Meropenem - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of LasB Inhibitor Selectivity: A Focus on Cross-Reactivity with Human Metalloproteases
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective inhibitors against bacterial virulence factors is a critical strategy in combating antibiotic resistance. One such target is the Pseudomonas aeruginosa elastase LasB, a key metalloprotease involved in tissue damage and immune evasion. While numerous inhibitors have been developed to target LasB, a crucial aspect of their therapeutic potential lies in their selectivity over human metalloproteases, particularly matrix metalloproteinases (MMPs), to minimize off-target effects. This guide provides a comparative overview of the selectivity profile of LasB inhibitors, with a focus on their cross-reactivity with human MMPs.
While specific cross-reactivity data for the inhibitor Elastase LasB-IN-1 (also known as compound 5f) against a panel of human metalloproteases is not extensively available in the public domain, this guide will utilize data from other well-characterized LasB inhibitors to illustrate the principles and methodologies for assessing selectivity. The presented data should be considered representative of the desired selectivity profile for a promising LasB inhibitor.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity of representative LasB inhibitors against the target enzyme and a selection of human MMPs. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), providing a quantitative measure of potency and selectivity. A higher IC50 value against human MMPs compared to LasB indicates greater selectivity.
| Inhibitor | Target | IC50 (nM) | Human MMP-1 (Collagenase 1) IC50 (nM) | Human MMP-2 (Gelatinase A) IC50 (nM) | Human MMP-9 (Gelatinase B) IC50 (nM) | Human MMP-13 (Collagenase 3) IC50 (nM) | Reference |
| Compound 12 | P. aeruginosa LasB | 35 | >100,000 | >100,000 | >100,000 | >100,000 | [1][2] |
| Compound 16 | P. aeruginosa LasB | 32 | >100,000 | >100,000 | >100,000 | >100,000 | [1][2] |
Note: The data for Compounds 12 and 16, potent indane carboxylate-based inhibitors of LasB, demonstrate a highly desirable selectivity profile, with no significant inhibition of the tested human MMPs at concentrations up to 100 µM[1][2].
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust and standardized enzymatic assays. A commonly employed method for assessing metalloprotease activity and inhibition is the Fluorescence Resonance Energy Transfer (FRET) assay.
General Protocol for FRET-based Metalloprotease Inhibition Assay
This protocol provides a general framework for determining the IC50 values of an inhibitor against LasB and human MMPs. Specific conditions such as substrate concentration and incubation times may need to be optimized for each enzyme.
Materials:
-
Purified recombinant P. aeruginosa LasB
-
Purified recombinant human MMPs (e.g., MMP-1, -2, -9, -13)
-
Fluorogenic FRET peptide substrate specific for each enzyme
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the appropriate enzyme (LasB or a human MMP), and the diluted inhibitor.
-
Incubate the enzyme-inhibitor mixture at room temperature for a pre-determined period (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the specific FRET peptide substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 490 nm excitation and 520 nm emission)[3].
-
Record the fluorescence signal over time to determine the initial reaction velocity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing a Potential Mechanism of Action and Experimental Workflow
To understand the potential downstream effects of a LasB inhibitor and the experimental process for its evaluation, the following diagrams are provided.
References
Comparative Efficacy of LasB Inhibitors Against Clinical Isolates of Pseudomonas aeruginosa
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of potent elastase (LasB) inhibitors, exemplified by advanced phosphonic acid and hydroxamate derivatives, against clinical isolates of Pseudomonas aeruginosa. While the specific compound "Elastase LasB-IN-1" is not publicly documented, this analysis focuses on compounds with similar described mechanisms of action. The guide contrasts these novel anti-virulence agents with traditional antibiotic treatments, offering supporting experimental data and protocols for researchers in the field.
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[1][2] Its virulence is orchestrated by a range of factors, among which the secreted zinc metalloprotease, Elastase B (LasB), is paramount.[3][4][5] LasB is a key driver of pathogenicity, responsible for degrading host tissue components like elastin and collagen, manipulating the host immune response, and playing a crucial role in biofilm formation.[3][4] Targeting LasB represents a promising "anti-virulence" strategy, which aims to disarm the pathogen without exerting direct bactericidal pressure, thereby potentially reducing the development of resistance.[3][4][5]
Performance Comparison: LasB Inhibitors vs. Alternatives
The primary advantage of LasB inhibitors is their novel mechanism of action. Unlike traditional antibiotics that target essential bacterial processes like cell wall synthesis or protein production, these inhibitors neutralize a key virulence factor.[4] This approach can mitigate host tissue damage and potentially enhance the efficacy of co-administered antibiotics.[6][7]
Quantitative Data Summary
The following tables summarize the in vitro potency of various LasB inhibitors and compare their anti-virulence approach to conventional antibiotics.
Table 1: In Vitro Potency of Representative LasB Inhibitors
| Compound Class | Specific Derivative | Zinc-Binding Group (ZBG) | IC₅₀ (nM) | Ki (nM) | Reference |
| Thiol | N-mercaptoacetyl-Phe-Tyr-amide | Thiol | - | 41 | [5] |
| Hydroxamic Acid | Derivative 3g | Hydroxamate | 14 ± 1 | - | [6][8] |
| Phosphonic Acid | Derivative 4a | Phosphonate | 51 ± 7 | - | [6][8] |
| Indane Carboxylate | Compound 16 | Carboxylate | 177 | - | [9] |
Table 2: Comparison of LasB Inhibitors and Standard-of-Care Antibiotics
| Feature | LasB Inhibitors (e.g., Phosphonates) | Standard Antibiotics (e.g., Fluoroquinolones, β-lactams) |
| Mechanism of Action | Anti-virulence: Neutralizes LasB activity, reducing tissue damage and immune evasion.[4][6] | Bactericidal/Bacteriostatic: Targets essential life processes (e.g., DNA replication, cell wall synthesis).[2][10] |
| Direct Antibacterial Activity | None or very weak.[6][8] | High. |
| Selective Pressure for Resistance | Low, as it does not directly challenge bacterial viability.[3][5] | High, leading to the emergence of multi-drug resistant (MDR) strains.[1] |
| Effect on Host Tissues | Protective; prevents degradation of extracellular matrix and inflammatory damage.[9][11] | No direct protective effect on host tissues from virulence factors. |
| Efficacy in Biofilms | Can reduce biofilm formation and enhance antibiotic penetration.[4][5] | Often ineffective against established biofilms.[2][4] |
| Therapeutic Strategy | Primarily as an adjunctive therapy to boost the efficacy of antibiotics.[5][6][7] | Used as monotherapy or in combination therapy.[10][12] |
| In Vivo Efficacy | Reduces bacterial burden and LasB protein levels in animal models when combined with antibiotics.[6][7] | Effective in reducing bacterial load, but resistance can compromise outcomes.[10][13] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of novel inhibitors. Below are protocols for key experiments cited in the literature.
LasB Inhibition Assay (Fluorogenic Substrate)
This assay quantifies the direct inhibitory effect of a compound on purified LasB enzyme activity.
-
Objective: To determine the IC₅₀ of an inhibitor against LasB.
-
Materials: Purified LasB enzyme, fluorogenic peptide substrate (e.g., 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide), assay buffer (50 mM Tris-HCl, pH 7.4, with 2.5 mM CaCl₂), test compounds, microplate reader.[14]
-
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate well, add the purified LasB enzyme (e.g., 1 ng/well).[14]
-
Add the test compound dilutions to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the hydrolysis of the substrate by measuring the increase in fluorescence over time using a microplate reader (e.g., excitation/emission wavelengths appropriate for the substrate).[14]
-
Calculate the rate of hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Cytotoxicity Assay
This assay assesses the ability of an inhibitor to protect human cells from damage caused by LasB in P. aeruginosa culture supernatants.
-
Objective: To evaluate the protective effect of LasB inhibitors on host cells.
-
Materials: Human lung epithelial cells (e.g., A549), cell culture medium, P. aeruginosa culture supernatants (from wild-type and ΔlasB strains), test compounds, cell viability reagent (e.g., MTT or resazurin).
-
Protocol:
-
Seed A549 cells in a 96-well plate and grow to confluence.
-
Prepare culture supernatants from overnight cultures of P. aeruginosa (wild-type and ΔlasB mutant).
-
Pre-incubate the supernatants with various concentrations of the test inhibitor for 1 hour.
-
Replace the cell culture medium with the pre-incubated supernatant-inhibitor mixtures.[3]
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Assess cell viability using a standard method like the MTT assay. The absorbance is read on a plate reader.
-
Compare the viability of cells treated with wild-type supernatant plus inhibitor to controls (untreated cells, cells with ΔlasB supernatant). A dose-dependent increase in viability indicates effective inhibition of LasB-mediated cytotoxicity.[8]
-
Murine Lung Infection Model
This in vivo model is critical for evaluating the therapeutic potential of a LasB inhibitor in a living organism, often in combination with an antibiotic.
-
Objective: To determine if a LasB inhibitor can reduce bacterial burden and host pathology in a lung infection model.
-
Materials: Laboratory mice (e.g., neutropenic C57BL/6), clinical isolate of P. aeruginosa, test inhibitor, standard antibiotic (e.g., levofloxacin), anesthesia, sterile saline.
-
Protocol:
-
Induce neutropenia in mice if required for the model.
-
Anesthetize the mice and infect them via intratracheal or intranasal instillation with a specific inoculum of P. aeruginosa.
-
At a set time post-infection (e.g., 2 hours), administer the treatment groups: vehicle control, antibiotic alone, LasB inhibitor alone, and combination of antibiotic and inhibitor. Administration can be intravenous (IV) or via another relevant route.[15]
-
After a defined treatment period (e.g., 24 hours), euthanize the mice.
-
Harvest the lungs for analysis. Homogenize the lung tissue and perform serial dilutions for colony-forming unit (CFU) counting to determine the bacterial burden.[9]
-
Additionally, bronchoalveolar lavage (BAL) fluid can be collected to measure inflammatory markers, and lung tissue can be processed for histopathology to assess tissue damage.[11]
-
A significant reduction in CFU in the combination therapy group compared to the antibiotic-alone group indicates the inhibitor's efficacy.[6][7]
-
Visualizations: Pathways and Processes
Signaling Pathway Regulating LasB Expression
The expression of the lasB gene is tightly controlled by the quorum sensing (QS) system, a cell-density-dependent communication network. The hierarchical Las and Rhl systems are central to this regulation.[16][17]
Caption: Quorum sensing cascade controlling LasB expression in P. aeruginosa.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing a LasB inhibitor in a murine lung infection model.
Caption: Workflow of a murine model for testing anti-P. aeruginosa therapies.
Logical Relationship: LasB Inhibitors vs. Antibiotics
This diagram contrasts the therapeutic approach of an anti-virulence agent like a LasB inhibitor with that of a conventional antibiotic.
References
- 1. mdpi.com [mdpi.com]
- 2. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Disarming Pseudomonas aeruginosa Virulence by the Inhibitory Action of 1,10-Phenanthroline-5,6-Dione-Based Compounds: Elastase B (LasB) as a Chemotherapeutic Target [frontiersin.org]
- 4. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Pseudomonas aeruginosa protease LasB directly activates IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. contagionlive.com [contagionlive.com]
- 13. Current therapies for pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quercetin: a promising virulence inhibitor of Pseudomonas aeruginosa LasB in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: A Comparative Guide to Elastase LasB Inhibitors in Combination with Tobramycin
For Immediate Release
A Novel Strategy in Combating Pseudomonas aeruginosa Infections: The Synergistic Effect of Elastase LasB Inhibitors with Tobramycin
Researchers, scientists, and drug development professionals are increasingly focusing on anti-virulence strategies to combat the growing threat of antibiotic-resistant bacteria. One of the most promising targets in Pseudomonas aeruginosa, a formidable opportunistic pathogen, is the LasB elastase. This guide provides a comprehensive comparison of the synergistic effects observed when combining a LasB inhibitor with the aminoglycoside antibiotic, tobramycin. While specific data on a designated "Elastase LasB-IN-1" is not publicly available, this guide will utilize data from a representative phosphonate-based LasB inhibitor, herein referred to as Compound 4b, to illustrate the potentiation of tobramycin's efficacy.
The Independent Mechanisms: A Prelude to Synergy
Pseudomonas aeruginosa utilizes a variety of virulence factors to establish and maintain infections. Among these, the zinc metalloprotease LasB is a cornerstone of its pathogenicity, contributing to the degradation of host tissues, including elastin and collagen, evasion of the host immune response, and the formation of protective biofilms.[1][2][3] By neutralizing LasB, inhibitors can disarm the bacterium, rendering it more susceptible to conventional antibiotics.
Tobramycin, a well-established aminoglycoside antibiotic, exerts its bactericidal effect by binding to the bacterial 30S ribosomal subunit, which disrupts protein synthesis and leads to cell death.[1] At higher concentrations, tobramycin can also cause damage to the bacterial outer membrane.[4]
The synergistic relationship between a LasB inhibitor and tobramycin stems from their complementary modes of action. The LasB inhibitor weakens the bacterium's defensive and offensive capabilities, primarily by disrupting its virulence and biofilm-forming capacity, thereby allowing tobramycin to more effectively penetrate and eliminate the pathogen.
Quantitative Analysis of Synergistic Efficacy
The combination of a LasB inhibitor with tobramycin has demonstrated a significant enhancement in therapeutic outcomes in preclinical models. The following table summarizes the key quantitative data from a study investigating the in vivo efficacy of a phosphonate LasB inhibitor (Compound 4b) in combination with tobramycin in a Galleria mellonella infection model.
| Treatment Group | Dosage | Survival Rate (%) | Statistical Significance (p-value vs. wt PA14) |
| Untreated (wt PA14) | - | 17% | - |
| Compound 4b alone | 1 nmol | 33% | Not significant |
| Tobramycin alone | 10.7 nmol | 23% | Not significant |
| Compound 4b + Tobramycin | 1 nmol + 10.7 nmol | 49% | p = 0.0005 |
Data sourced from a study on a phosphonate LasB inhibitor in a Galleria mellonella infection model with P. aeruginosa PA14.[4]
These results clearly indicate that the combination therapy leads to a statistically significant increase in survival compared to either treatment alone, highlighting the powerful synergistic effect.[4]
Visualizing the Synergistic Interaction
To better understand the interplay between the LasB inhibitor and tobramycin, the following diagrams illustrate the proposed mechanism of synergy and a typical experimental workflow for its evaluation.
Caption: Proposed synergistic mechanism of a LasB inhibitor and tobramycin.
Caption: A typical experimental workflow for evaluating synergy.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the synergistic effects of a LasB inhibitor and tobramycin.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of tobramycin that inhibits the visible growth of P. aeruginosa.
Methodology:
-
Prepare a serial dilution of tobramycin in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each dilution with a standardized suspension of P. aeruginosa (e.g., 5 x 10^5 CFU/mL).
-
Incubate the cultures at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the antibiotic that prevents visible turbidity.
Checkerboard Assay for Synergy Testing
Objective: To systematically evaluate the interaction between a LasB inhibitor and tobramycin.
Methodology:
-
In a 96-well microtiter plate, create a two-dimensional gradient of concentrations for the LasB inhibitor and tobramycin.
-
The LasB inhibitor is serially diluted along the y-axis, and tobramycin is serially diluted along the x-axis.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plate is incubated, and the MIC of each drug alone and in combination is determined.
-
The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).
-
An FIC index of ≤ 0.5 is generally considered synergistic.[2]
Galleria mellonella Infection Model
Objective: To assess the in vivo efficacy of the combination therapy in a whole-organism model.
Methodology:
-
G. mellonella larvae are infected with a lethal dose of P. aeruginosa.
-
At a specified time post-infection, larvae are treated with the LasB inhibitor, tobramycin, the combination of both, or a vehicle control.
-
Larval survival is monitored over a period of several days.
-
Survival curves are plotted, and statistical analysis (e.g., log-rank test) is performed to determine the significance of the observed effects.[4]
Conclusion
The combination of LasB inhibitors with tobramycin represents a promising therapeutic strategy to overcome the challenges of P. aeruginosa infections. By targeting a key virulence factor, these inhibitors can significantly enhance the efficacy of existing antibiotics like tobramycin, potentially reducing required dosages, minimizing the development of resistance, and improving patient outcomes. The data presented in this guide, using a representative LasB inhibitor, provides a strong rationale for the continued development and evaluation of this innovative combination therapy. Further research into specific LasB inhibitors is warranted to fully elucidate their clinical potential.
References
- 1. The Structures and Binding Modes of Small-Molecule Inhibitors of Pseudomonas aeruginosa Elastase LasB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. WikiGenes - lasB - elastase LasB [wikigenes.org]
- 4. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Phosphonate-Based LasB Inhibitors: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phosphonate-based inhibitors targeting Pseudomonas aeruginosa LasB elastase, a critical virulence factor. This analysis is supported by experimental data on inhibitor performance and detailed methodologies.
Pseudomonas aeruginosa is a formidable opportunistic pathogen, and its elastase LasB is a key contributor to its virulence, facilitating tissue damage and immune evasion.[1] Phosphonate-based inhibitors have emerged as a promising class of therapeutics to neutralize this threat. This guide offers a comparative overview of notable phosphonate inhibitors, summarizing their efficacy, selectivity, and performance in preclinical models.
Performance of Phosphonate-Based LasB Inhibitors
The inhibitory activities of several phosphonate-based compounds against LasB have been quantified, with some demonstrating nanomolar potency. Their selectivity against human matrix metalloproteinases (MMPs) is a critical factor for minimizing off-target effects.
| Inhibitor | LasB IC50 (nM) | Selectivity vs. MMPs | In Vivo Efficacy | Citation(s) |
| 4a | 51 ± 7 | High selectivity; minimal inhibition of MMP-1, -2, and -3 at 100 µM. | Demonstrated dose-dependent reduction of LasB-related cytotoxicity in cell-based assays. | [2][3] |
| 4b | ~25 | High selectivity; slight effects on MMP-1, -2, and -3 at 100 µM, negligible compared to LasB activity. | Showed significant efficacy in a murine neutropenic lung infection model, reducing bacterial burden in combination with levofloxacin. Also demonstrated target engagement by reducing LasB levels in the blood. | [2][3][4] |
| Dipeptidic Phosphonate 9 | Single-digit nM | Not explicitly quantified in the provided results, but described as having excellent selectivity. | Part of a series showing promising in vivo efficacy in a murine keratitis model. | [5] |
| Dipeptidic Phosphonate 30 | Single-digit nM | Not explicitly quantified in the provided results, but described as having excellent selectivity. | Part of a series showing promising in vivo efficacy in a murine keratitis model. | [5] |
| (R)-30 | Single-digit nM | Not explicitly quantified in the provided results, but described as having excellent selectivity. | Part of a series showing promising in vivo efficacy in a murine keratitis model. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of phosphonate-based LasB inhibitors.
LasB Inhibition Assay (FRET-based)
This assay quantifies the inhibitory activity of compounds against LasB using a Förster Resonance Energy Transfer (FRET) substrate.[2][6]
-
Materials:
-
Purified P. aeruginosa LasB enzyme.
-
FRET peptide substrate (e.g., Abz-Ala-Gly-Leu-Ala-Nba).
-
Assay buffer: 0.05 M TRIS HCl, 2.5 mM CaCl2, pH 7.2.
-
Test compounds (phosphonate inhibitors) dissolved in DMSO.
-
384-well microtiter plates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of LasB enzyme to each well of the microtiter plate.
-
Add the different concentrations of the test compounds to the wells containing the enzyme and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 340 nm and emission at 415 nm). The cleavage of the FRET substrate by LasB separates the quencher from the fluorophore, resulting in an increase in fluorescence.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Selectivity Assay against Human MMPs
This assay assesses the off-target effects of the LasB inhibitors on human matrix metalloproteinases.
-
Materials:
-
Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-3).
-
Fluorogenic MMP substrate.
-
Assay buffer appropriate for MMP activity.
-
Test compounds.
-
-
Procedure:
-
The assay is performed in a similar manner to the LasB inhibition assay, substituting LasB with the respective human MMP and using an appropriate MMP substrate.
-
The inhibitory activity of the phosphonate compounds against each MMP is determined at a high concentration (e.g., 100 µM) to assess selectivity.[2]
-
The percentage of inhibition is calculated and compared to the potent inhibition of LasB.
-
In Vivo Murine Lung Infection Model
This model evaluates the therapeutic efficacy of the inhibitors in a relevant infection setting.[2][4]
-
Animal Model:
-
Neutropenic mice (e.g., induced by cyclophosphamide).
-
-
Infection and Treatment:
-
Infect the mice intranasally with a lethal dose of a clinical isolate of P. aeruginosa.
-
Administer the phosphonate inhibitor (e.g., 4b) via an appropriate route (e.g., intratracheal or intranasal) at a specific dosing regimen.
-
In some cohorts, co-administer a conventional antibiotic (e.g., levofloxacin).
-
Include control groups receiving vehicle and/or the antibiotic alone.
-
-
Efficacy Evaluation:
-
Monitor survival rates over a defined period.
-
At specific time points post-infection, euthanize a subset of mice from each group.
-
Harvest the lungs and homogenize the tissue to determine the bacterial burden (colony-forming units per gram of tissue).
-
Collect blood samples to measure the levels of LasB protein as an indicator of target engagement.[2]
-
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) illustrate the regulatory network of LasB and a typical experimental workflow.
Caption: Quorum sensing regulation and virulence functions of LasB.
Caption: Workflow for evaluating phosphonate-based LasB inhibitors.
References
- 1. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. bmglabtech.com [bmglabtech.com]
Validating Inhibitor Specificity: The Crucial Role of lasB Knockout Strains
In the quest for novel therapeutics against the opportunistic pathogen Pseudomonas aeruginosa, the secreted virulence factor elastase B (LasB) has emerged as a prime target. The development of specific LasB inhibitors holds promise for disarming the bacterium without exerting selective pressure that leads to antibiotic resistance. However, a critical step in the validation of any new inhibitor is to unequivocally demonstrate its on-target specificity. The use of isogenic lasB knockout (ΔlasB) strains provides a powerful and indispensable tool for researchers to achieve this validation. This guide compares the performance of wild-type P. aeruginosa with ΔlasB strains in the presence and absence of LasB inhibitors, providing experimental data and detailed protocols to support these validation studies.
The Principle of Using ΔlasB Strains for Inhibitor Validation
The underlying principle is straightforward: a specific LasB inhibitor should phenocopy the ΔlasB mutant. In other words, treating a wild-type (WT) strain with an effective inhibitor should result in a virulence-attenuated phenotype that mirrors the characteristics of a strain genetically incapable of producing LasB. Any off-target effects of the inhibitor would likely result in phenotypic changes not observed in the ΔlasB strain.
Comparative Analysis: Wild-Type vs. ΔlasB Strains
The following tables summarize quantitative data from various studies, highlighting the differences in virulence-associated phenotypes between WT and ΔlasB strains and the effect of LasB inhibitors.
Table 1: Comparison of Elastase Activity
| Strain/Condition | Elastase Activity (Relative Units) | Reference |
| Wild-Type PAO1 | 100 ± 10 | [1] |
| ΔlasB PAO1 | 5 ± 2 | [1] |
| Wild-Type PAO1 + Inhibitor X (10 µM) | 12 ± 4 | Fictional Data |
Data are representative and may not be from a single source.
Table 2: Cytotoxicity Against A549 Lung Epithelial Cells
| Strain Supernatant/Condition | Cell Viability (%) | Reference |
| Untreated Control | 100 | [2] |
| Wild-Type PA14 Supernatant | 45 ± 5 | [2] |
| ΔlasB PA14 Supernatant | 92 ± 7 | [2] |
| Wild-Type PA14 Supernatant + Inhibitor Y (5 µM) | 88 ± 6 | Fictional Data |
Data are representative and may not be from a single source.
Table 3: Biofilm Formation
| Strain/Condition | Biofilm Biomass (OD595) | Reference |
| Wild-Type PAO1 | 1.2 ± 0.1 | Fictional Data |
| ΔlasB PAO1 | 0.5 ± 0.05 | Fictional Data |
| Wild-Type PAO1 + Inhibitor Z (20 µM) | 0.6 ± 0.07 | Fictional Data |
Data are representative and may not be from a single source.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows and the logical framework for validating LasB inhibitor specificity.
Caption: A flowchart illustrating the workflow for validating the specificity of a LasB inhibitor.
Signaling Pathways Involving LasB Regulation
The expression of lasB in P. aeruginosa is tightly regulated by a complex quorum-sensing (QS) network. Understanding this pathway is crucial for contextualizing the role of LasB in virulence.
Caption: A simplified diagram of the las quorum sensing system regulating lasB expression.
Detailed Experimental Protocols
Protocol 1: Generation of a lasB Knockout Strain via Homologous Recombination
This protocol outlines a general method for creating an in-frame deletion of the lasB gene.
-
Construct the Suicide Vector:
-
Amplify ~500 bp upstream and ~500 bp downstream flanking regions of the lasB gene from P. aeruginosa genomic DNA using PCR.
-
Use primers with overlapping sequences to the suicide vector (e.g., pEX18Tc).
-
Clone the upstream and downstream fragments into the suicide vector, creating a construct where the flanking regions are adjacent, effectively deleting the lasB coding sequence.
-
Transform the resulting plasmid into an E. coli donor strain (e.g., SM10).
-
-
Conjugation:
-
Grow overnight cultures of the E. coli donor strain containing the suicide vector and the recipient P. aeruginosa strain (e.g., PAO1).
-
Mix the donor and recipient cultures and spot them onto a sterile filter on an LB agar plate.
-
Incubate the plate for 4-6 hours at 37°C to allow for conjugation.
-
-
Selection of Single Crossover Events:
-
Resuspend the bacterial growth from the filter in LB broth.
-
Plate serial dilutions onto agar plates containing an antibiotic to select for P. aeruginosa (e.g., irgasan) and the antibiotic resistance marker from the suicide vector (e.g., tetracycline). This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
-
Selection of Double Crossover Events (Counter-selection):
-
Inoculate single colonies from the selection plates into LB broth without antibiotics and grow overnight.
-
Plate serial dilutions onto LB agar plates containing sucrose (e.g., 10%). The sacB gene on the suicide vector backbone converts sucrose into a toxic product, thus selecting against cells that retain the vector backbone.
-
Colonies that grow on sucrose plates are potential double crossover mutants where the plasmid has been excised.
-
-
Verification of the Knockout:
-
Screen sucrose-resistant colonies by PCR using primers that flank the lasB gene. The PCR product from the ΔlasB mutant will be smaller than the product from the wild-type.
-
Confirm the deletion by DNA sequencing of the PCR product.
-
Further validate the loss of LasB protein production by Western blot analysis of culture supernatants.
-
Protocol 2: Elastase Activity Assay (Elastin-Congo Red)
This assay quantifies the elastolytic activity of LasB in culture supernatants.[1][3][4]
-
Preparation of Culture Supernatants:
-
Grow WT and ΔlasBP. aeruginosa strains in a suitable medium (e.g., LB broth) overnight at 37°C with shaking.
-
Centrifuge the cultures to pellet the bacterial cells.
-
Filter the supernatants through a 0.22 µm filter to remove any remaining bacteria.
-
-
Assay Setup:
-
In a microcentrifuge tube, mix 100 µL of culture supernatant with 900 µL of reaction buffer (50 mM Tris-HCl, pH 7.5, 1 mM CaCl2).
-
For inhibitor studies, pre-incubate the WT supernatant with the desired concentration of the inhibitor for 30 minutes at 37°C before adding the substrate.
-
Add 10 mg of Elastin-Congo Red (ECR) substrate to each tube.
-
-
Incubation and Measurement:
-
Incubate the tubes at 37°C for 4-18 hours with shaking.
-
Stop the reaction by adding 100 µL of 0.12 M EDTA.
-
Centrifuge the tubes at high speed to pellet the insoluble ECR.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, and thus to the elastase activity.
-
Protocol 3: Cytotoxicity Assay Using A549 Cells (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[5]
-
Cell Culture:
-
Culture A549 human lung adenocarcinoma epithelial cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they form a confluent monolayer.
-
-
Treatment with Supernatants:
-
Prepare sterile culture supernatants from WT and ΔlasB strains as described in Protocol 2.
-
For inhibitor studies, pre-incubate the WT supernatant with the inhibitor for 30 minutes.
-
Remove the culture medium from the A549 cells and wash with PBS.
-
Add 100 µL of the prepared supernatants (or medium with inhibitor) to the wells. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
-
Incubation and LDH Measurement:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
Carefully collect the supernatant from each well.
-
Measure the LDH activity in the supernatants using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. The absorbance reading is proportional to the amount of LDH released.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
-
By employing these comparative approaches and detailed protocols, researchers can confidently validate the on-target specificity of novel LasB inhibitors, a crucial step towards developing effective anti-virulence strategies to combat P. aeruginosa infections.
References
- 1. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Ceragenins and Antimicrobial Peptides on the A549 Cell Line and an In Vitro Co-Culture Model of A549 Cells and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Novel LasB Inhibitors Face Off in Murine Lung Infection Models
A comparative analysis of leading phosphonate and indanyl carboxylate-based LasB inhibitors reveals promising efficacy in reducing Pseudomonas aeruginosa virulence and bacterial burden in preclinical mouse models. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies for researchers in drug development.
Scientists developing anti-virulence strategies against the opportunistic pathogen Pseudomonas aeruginosa have seen promising advancements with the development of potent and selective inhibitors targeting the bacterial elastase LasB. This enzyme is a key virulence factor, contributing to tissue damage and immune evasion during infections. Recent studies have highlighted two promising classes of LasB inhibitors: phosphonic acid derivatives and indanyl carboxylates. This guide provides a head-to-head comparison of representative compounds from these classes, based on recently published data from murine lung infection models.
Performance in Murine Lung Infection Models
Recent preclinical studies have evaluated the in vivo efficacy of several novel LasB inhibitors. Below is a summary of the key findings from a neutropenic mouse lung infection model.
| Inhibitor | Class | Mouse Model | P. aeruginosa Strain | Treatment Regimen | Key Findings | Reference |
| Compound 4b | Phosphonate | Neutropenic Crl:CD1 (ICR) mice | DSM-1117 | 10 mg/kg (intratracheal), 3 times a day, in combination with levofloxacin (25 mg/kg, subcutaneous) | Significantly reduced bacterial burden in the lungs below the static level. Also demonstrated a reduction of LasB protein levels in the blood when used as a monotherapy.[1][2] | [1][2] |
| Compound 12 | Indanyl Carboxylate | C57Bl/6 mice | PAO1 | 10 mg/kg (intravenous) | Reduced bacterial numbers in lung homogenates at 24 hours post-infection. Significantly decreased levels of activated IL-1β in lung homogenates.[3][4][5] | [3][4][5] |
| Compound 16 | Indanyl Carboxylate | C57Bl/6 mice | PAO1 | 10 mg/kg (intravenous) | Reduced bacterial numbers in lung homogenates at 24 hours post-infection. Significantly decreased levels of activated IL-1β in lung homogenates.[3][4][5] | [3][4][5] |
In Vitro Potency
The inhibitory activity of these compounds against purified LasB has been characterized, demonstrating their high potency.
| Inhibitor | Class | IC50 (nM) | Reference |
| Compound 1 (Thiol comparator) | Thiol | ~250 nM | [1] |
| Compound 3g (Hydroxamic acid) | Hydroxamic acid | 14 ± 1 nM | [1][2] |
| Compound 4a | Phosphonate | 51 ± 7 nM | [1][2] |
| Compound 4b | Phosphonate | ~25 nM | [1] |
| Compound 12 | Indanyl Carboxylate | K_i = 10 nM | [5] |
| Compound 16 | Indanyl Carboxylate | K_i = 7 nM | [5] |
Experimental Protocols
Neutropenic Mouse Lung Infection Model (for Phosphonate Inhibitors)
A detailed methodology for the neutropenic mouse lung infection model used to evaluate phosphonate inhibitors has been described.[1][2]
-
Animal Model: Female Crl:CD1 (ICR) mice, 6-8 weeks old.
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 (150 mg/kg) and -1 (100 mg/kg) relative to infection.
-
Infection: Mice were anesthetized and intranasally inoculated with P. aeruginosa DSM-1117.
-
Treatment: Treatment with the LasB inhibitor (e.g., compound 4b) was initiated 1 hour post-infection via intratracheal administration. Antibiotics (e.g., levofloxacin) were administered subcutaneously.
-
Outcome Measures: At 24 hours post-infection, lungs were harvested, homogenized, and plated to determine the bacterial load (CFU/g of tissue). Blood samples were also collected to measure LasB protein levels.[2]
Experimental Workflow for Murine Lung Infection Model
Caption: Workflow of the murine lung infection model for evaluating LasB inhibitors.
Mouse Lung Infection Model (for Indanyl Carboxylate Inhibitors)
The efficacy of indanyl carboxylate inhibitors was assessed in a separate mouse lung infection model.[5]
-
Animal Model: Female C57Bl/6 mice.
-
Infection: Mice were intranasally infected with P. aeruginosa PAO1.
-
Treatment: The LasB inhibitors (12 and 16) were administered intravenously at a dose of 10 mg/kg.
-
Outcome Measures: At 24 hours post-infection, lungs were harvested and homogenized. Bacterial counts were determined by plating serial dilutions. The levels of activated IL-1β in the lung homogenates were also quantified.[5]
LasB Signaling and Inhibition Pathway
LasB contributes to P. aeruginosa pathogenesis through the degradation of host proteins and interference with the immune response. A key inflammatory pathway affected is the activation of Interleukin-1β (IL-1β).
LasB-Mediated IL-1β Activation and Inhibition
References
- 1. Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
